Beauvericin
Description
This compound has been reported in Fusarium equiseti, Fusarium avenaceum, and other organisms with data available.
This compound is a cyclic hexadepsipeptide antibiotic and mycotoxin isolated from the fungus Beauveria bassiana and various Fusarium fungal species. As a potassium-specific ionophore, this compound A increases intracellular calcium concentrations and triggers DNA fragmentation and apoptosis through a calcium dependent caspase 3-sensitive pathway. This agent has been studied as a potential antineoplastic agent. (NCI04)
This compound is a mycotoxin with antibiotic and insecticidal effects. It was isolated from the fungus Beauveria bassiana, but is also produced by several other fungi, including several Fusarium species. It may therefore occur in grain (such as corn, wheat and barley) contaminated with these fungi. This compound is active against Gram-positive bacteria and mycobacteria, and is also capable of inducing programmed cell death in mammals. (L1962)
18-membered cyclodepsipeptides
Propriétés
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-FFCOJMSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891834 | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-05-5 | |
| Record name | Beauvericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEAUVERICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beauvericin: A Comprehensive Technical Guide on its Fungal Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beauvericin is a cyclic hexadepsipeptide mycotoxin with a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties. First discovered in the entomopathogenic fungus Beauveria bassiana, it is now known to be produced by a variety of fungal species, most notably within the Fusarium genus, leading to its emergence as a significant contaminant in cereal crops. This document provides an in-depth examination of the origin, fungal sources, and biosynthetic pathway of this compound. It includes detailed experimental protocols for its isolation and analysis, quantitative data on its production by various fungal isolates, and graphical representations of its biosynthesis and mechanism of action to support advanced research and development.
Origin and Fungal Sources
Discovery
This compound was first isolated in 1969 from the fungus Beauveria bassiana, a well-known entomopathogen used as a biological insecticide.[1][2][3] It belongs to the enniatin family of antibiotics and is structurally characterized as a cyclic hexadepsipeptide.[1] The molecule consists of three N-methyl-L-phenylalanyl residues and three D-α-hydroxy-isovaleryl residues arranged in an alternating sequence.[4]
Fungal Producers
While initially identified in Beauveria bassiana, subsequent research has revealed that this compound is produced by a broader range of fungal genera. These include Fusarium, Paecilomyces, Isaria, and Polyporus.[1][5] The ability to synthesize this compound is particularly widespread within the Fusarium genus, which includes many significant plant pathogens.[2] This has led to the frequent contamination of agricultural commodities, especially cereals like maize, wheat, and barley, with this mycotoxin.[6][7][8]
The production of this compound is not uniform across all species or even all strains within a species. Its synthesis can serve as a chemotaxonomic marker for certain fungi.[1]
Quantitative Production of this compound
The yield of this compound varies significantly among different fungal species and strains, influenced by genetic factors and culture conditions. The following tables summarize reported production levels in various fungal isolates and its occurrence in agricultural commodities.
Table 1: this compound Production by Fusarium Species on Autoclaved Maize Kernels [6]
| Fusarium Species | Number of Strains Tested | Number of Toxigenic Strains | This compound Production Range (µg/g) |
| F. acuminatum var. acuminatum | 4 | 1 | Not Specified |
| F. acuminatum var. armeniacum | 3 | 1 | Not Specified |
| F. anthophilum | 2 | 1 | Not Specified |
| F. avenaceum | 6 | 1 | Not Specified |
| F. beomiforme | 1 | 1 | Not Specified |
| F. dlamini | 2 | 2 | Not Specified |
| F. equiseti | 3 | 2 | Not Specified |
| F. longipes | 2 | 1 | Not Specified |
| F. nygamai | 2 | 2 | Not Specified |
| F. oxysporum | 7 | 4 | Not Specified |
| F. poae | 4 | 4 | Not Specified |
| F. sambucinum | 14 | 12 | 2 - 230 |
| F. subglutinans | 3 | 3 | Not Specified |
Table 2: Occurrence of this compound in Animal Feed and Raw Materials [9]
| Sample Type | Mycotoxin | Incidence (%) | Concentration Range (µg/kg) |
| Raw Materials (n=39) | Enniatin B | 18 | 1.3 - 75.6 |
| Enniatin B1 | 18 | 36.3 - 113.2 | |
| This compound | 18 | 3.0 - 64.8 | |
| Feed (n=48) | Enniatin A1 | 92 | 8.1 - 13.1 |
| Enniatin B | 92 | 2.0 - 89.5 | |
| Enniatin B1 | 92 | 7.4 - 28.8 | |
| This compound | 92 | 4.6 - 129.6 |
Biosynthesis of this compound
This compound is synthesized via a non-ribosomal, thiol-templated mechanism catalyzed by the multifunctional enzyme this compound Synthetase (BEAS).[1][7][8] This large enzyme, with a molecular mass of approximately 250 kDa, orchestrates the entire biosynthetic process.[1]
The key precursors for the synthesis are the amino acid L-phenylalanine (L-Phe) and the hydroxy acid D-hydroxyisovaleric acid (D-HYIV).[1][8] The process is dependent on ATP/Mg²⁺ for activation and S-adenosyl-methionine (AdoMet) as the donor of the methyl group for the N-methylation of the L-phenylalanyl residues.[1][8] The biosynthesis is an intracellular process, with only small amounts of this compound being exported into the culture medium.[1]
Figure 1: Biosynthetic pathway of this compound.
Experimental Protocols
Fungal Culture for this compound Production
This protocol is adapted from methodologies used for screening Fusarium isolates.[4][6]
-
Media Preparation: Prepare a solid culture medium using corn grits. Add 45% (w/w) moisture to 15 g of corn grits in a 250 mL Erlenmeyer flask and autoclave.
-
Inoculation: Prepare a spore suspension (approx. 1x10⁶ spores/mL) from a 7-10 day old culture of the fungal strain grown on Potato Dextrose Agar (PDA). Inoculate the autoclaved corn grit medium with the spore suspension.
-
Incubation: Incubate the inoculated flasks in the dark at room temperature for 28 days. A non-inoculated flask should be prepared as a control.
-
Harvesting: After incubation, dry and grind the fungal culture samples to a fine powder for extraction.
Extraction and Purification of this compound
This protocol combines solvent extraction and column chromatography techniques.[4][6]
-
Initial Extraction: Extract 15 g of the powdered fungal culture overnight with 75 mL of a solvent mixture of acetonitrile, methanol, and water (16:3:1, v/v/v). Filter the extract through Whatman No. 4 filter paper.
-
Defatting: Defat the filtrate twice by partitioning with 25 mL of n-heptane in a separatory funnel. Collect the lower, polar layer.
-
Solvent Evaporation: Evaporate the polar phase to dryness using a rotary evaporator.
-
Liquid-Liquid Extraction: Redissolve the residue in 50 mL of methanol:water (1:1, v/v). Extract this solution twice with 25 mL of dichloromethane. Collect the dichloromethane phases, which contain the this compound, and evaporate to dryness.
-
Silica Gel Chromatography (Purification):
-
Activate silica gel 60 (200-400 mesh) by heating at 110°C for 2 hours.
-
Dissolve the dried extract from step 4 in 1 mL of methanol.
-
Pack a column with 2 g of the activated silica gel. Precondition the column with 5 mL of chloroform:2-propanol (95:5, v/v).
-
Apply 0.5 mL of the methanol-dissolved extract to the column.
-
Wash the column with 3 mL of chloroform:2-propanol (95:5, v/v).
-
Elute this compound with an additional 5 mL of the same solvent. Collect the eluate.
-
-
Analysis: Evaporate the eluate and redissolve in a suitable solvent for analysis by HPLC, LC-MS/MS, or NMR.
Figure 2: Experimental workflow for this compound extraction.
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily by acting as an ionophore, disrupting intracellular ion homeostasis, particularly that of calcium (Ca²⁺). This disruption triggers a cascade of events leading to programmed cell death, or apoptosis, via the intrinsic mitochondrial pathway.[7][8]
The influx of extracellular Ca²⁺ increases cytosolic Ca²⁺ concentrations, which in turn leads to mitochondrial stress.[5][8] This stress is characterized by the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytosol. Cytochrome c release activates caspase-3, a key executioner caspase, which ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[7] This pathway involves the modulation of several key regulators, including proteins from the Bcl-2 family (Bax, Bad, Bcl-2) and MAP kinases.[7][8]
Figure 3: Signaling pathway of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 8. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Quantification of Enniatins and this compound in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Beauvericin: A Mycotoxin's Journey from Insecticide to Complex Cell Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beauvericin, a cyclic hexadepsipeptide mycotoxin, has traversed a remarkable scientific journey since its initial discovery. First identified as an insecticidal agent produced by the fungus Beauveria bassiana, its role has expanded to that of a significant mycotoxin contaminating a wide array of cereal crops worldwide. This guide provides a comprehensive technical overview of this compound, detailing its historical context in mycotoxin research, its prevalence in food and feed, and the intricate molecular mechanisms underlying its diverse biological activities. We present collated quantitative data on its cytotoxic and antimicrobial properties, detailed experimental protocols for its study, and visual representations of the key signaling pathways it modulates. This document serves as a foundational resource for professionals engaged in mycotoxin research, toxicology, and the exploration of novel therapeutic agents.
Discovery and Historical Context in Mycotoxin Research
This compound was first isolated from the entomopathogenic fungus Beauveria bassiana in 1969 by Hamill and his colleagues, who also characterized its structure and noted its toxicity to brine shrimp (Artemia salina), suggesting its potential as an insecticide.[1][2] This initial focus on its insecticidal properties defined the early research landscape.
However, the perception of this compound shifted significantly when it was discovered to be produced by a broad spectrum of Fusarium species, common pathogens of cereal crops.[2][3] This discovery recategorized this compound as a mycotoxin, a fungal secondary metabolite with potential toxicity to humans and animals upon consumption of contaminated food and feed. Key milestones in the history of this compound research include:
-
1969: Isolation from Beauveria bassiana and initial characterization as an insecticidal depsipeptide.[1][2]
-
1991: First report of this compound production by Fusarium species, specifically F. moniliforme var. subglutinans and F. semitectum.[2]
-
Late 1990s - Early 2000s: Increasing recognition of this compound as a widespread contaminant in cereals such as maize, wheat, and barley, prompting food safety concerns.
-
2000s - Present: Intensive investigation into its cytotoxic, antimicrobial, antiviral, and immunomodulatory properties, revealing complex interactions with cellular signaling pathways.
Physicochemical Properties and Structure
This compound is a cyclic hexadepsipeptide with the chemical formula C₄₅H₅₇N₃O₉. Its structure consists of alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues. This unique cyclic structure confers ionophoric properties, allowing it to form complexes with cations, particularly calcium (Ca²⁺), and facilitate their transport across biological membranes. This ionophoric activity is central to its primary mechanism of toxicity and biological activity.
Prevalence and Quantitative Occurrence
This compound is a frequent contaminant of various agricultural commodities, with its prevalence and concentration varying based on geographical location, climate, and the specific fungal species involved. Cereals and their byproducts are the most commonly affected foodstuffs.
| Commodity | Geographic Region/Country | Prevalence (%) | Concentration Range (µg/kg) | Reference(s) |
| Maize | China (Shandong) | 82.3 | 0.04 - 1006.56 | [4] |
| Wheat | China | 5.33 | ND - 387.67 | [2] |
| Cereals | Spain | 73.4 (for Enniatin A1, often co-occurs) | up to 11,800 (for this compound) | [5] |
| Cereal-based products | Italy | 59 | 0.11 - 7.51 (ng/g) | [1] |
| Animal Feed | Global | 18 (raw materials) - 92 (complete feedstuffs) | 4.6 - 129.6 | [6] |
ND: Not Detected
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, ranging from cytotoxicity against cancer cells to antimicrobial effects.
Cytotoxic Activity
The primary mechanism of this compound's cytotoxicity is its ability to disrupt intracellular Ca²⁺ homeostasis, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. A summary of its in vitro cytotoxicity against various cancer cell lines is presented below.
| Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |
| HL-60 | Human promyelocytic leukemia | ~15 | 24 | [3][7] |
| U-937 | Human monocytic lymphoma | ~30 | 24 | [3][7] |
| Caco-2 | Human colorectal adenocarcinoma | 3.9 - 20.62 | 24 | [8] |
| HT-29 | Human colorectal adenocarcinoma | 15.00 | 24 | [8] |
| SH-SY5Y | Human neuroblastoma | 12 | 24 | [9] |
| HepG2 | Human hepatocellular carcinoma | IC₅₀ in low µM range | Not specified | [7] |
| A549 | Human non-small cell lung cancer | 2.4 - 7.8 | Not specified | [10] |
| NCI-H460 | Human non-small cell lung cancer | 1.1 | Not specified | [10] |
| MIA Pa Ca-2 | Human pancreatic carcinoma | 1.3 | Not specified | [10] |
Antimicrobial Activity
This compound also demonstrates inhibitory activity against a range of bacteria and fungi.
| Organism | Type | MIC (µM) | Reference(s) |
| Staphylococcus aureus | Gram-positive bacterium | 3.91 | [4][11] |
| Escherichia coli | Gram-negative bacterium | 62.5 | [11] |
| Candida albicans | Fungus | >250 | [11] |
Molecular Mechanisms and Signaling Pathways
This compound's biological effects are mediated through the modulation of several key intracellular signaling pathways.
Disruption of Calcium Homeostasis and Induction of Apoptosis
The primary mechanism of action for this compound is its function as a Ca²⁺ ionophore. By increasing the influx of extracellular Ca²⁺ and promoting its release from intracellular stores, this compound elevates cytosolic Ca²⁺ levels. This overload triggers a cascade of events including mitochondrial membrane depolarization, generation of reactive oxygen species (ROS), release of cytochrome c, and activation of caspases, ultimately leading to apoptotic cell death.
Caption: this compound-induced apoptosis via calcium dysregulation.
Modulation of MAPK and NF-κB Signaling Pathways
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in cell proliferation, survival, and inflammation. In some cancer cell lines, this compound decreases the phosphorylation of ERK while increasing the phosphorylation of JNK, a pattern often associated with the induction of apoptosis.[7] It can also inhibit NF-κB signaling by preventing the nuclear translocation of the p65 and p50 subunits.[11] The upstream effectors of this inhibition may involve the suppression of Src and Syk kinases.[12]
Caption: Modulation of NF-κB and MAPK pathways by this compound.
Activation of TLR4 Signaling
In immune cells, such as dendritic cells, this compound can act as an immunostimulatory agent by activating the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] This activation proceeds through both MyD88-dependent and TRIF-dependent pathways, leading to the production of inflammatory cytokines and chemokines.
Caption: this compound-mediated activation of TLR4 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Fungal Culture and this compound Production
-
Fungal Strain: Obtain a this compound-producing strain of Fusarium spp. (e.g., F. subglutinans, F. proliferatum) from a reputable culture collection.
-
Inoculum Preparation: Culture the fungal isolate on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-10 days.[8][13]
-
Solid-State Fermentation:
-
Prepare a solid substrate, such as corn grits, with approximately 45% moisture content in Erlenmeyer flasks and autoclave.[8][13]
-
Inoculate the sterilized substrate with a spore suspension (approximately 1x10⁶ spores/mL) from the PDA culture.[8]
-
Incubate the flasks in the dark at room temperature for 28 days.[8]
-
-
Liquid Fermentation (Alternative):
Extraction and Purification of this compound
-
Extraction from Solid Culture:
-
Dry and grind the fungal-colonized substrate.
-
Extract the powdered material overnight with a solvent mixture of acetonitrile:methanol:water (16:3:1, v/v/v).[8][9]
-
Filter the extract through Whatman No. 4 filter paper.[8][9]
-
Defat the filtrate by partitioning twice with an equal volume of n-heptane.[8][9]
-
Collect the lower, polar layer and evaporate to dryness under reduced pressure.[8][9]
-
-
Liquid-Liquid Extraction:
-
Purification:
Quantification of this compound by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV or a mass spectrometry (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with an acetonitrile:water mixture (e.g., 80:20, v/v).[15]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 205 nm or MS/MS detection in positive electrospray ionization mode.[9][16]
-
Quantification: Prepare a standard curve using a certified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in the range of 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1][18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing by Microbroth Dilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microplate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflow
The study of this compound typically follows a logical progression from its production to the characterization of its biological effects.
Caption: A logical workflow for this compound research.
Conclusion and Future Perspectives
This compound stands at a fascinating intersection of mycotoxicology and pharmacology. Initially a concern for food safety, its potent and diverse biological activities have opened avenues for its investigation as a potential therapeutic agent, particularly in oncology and immunology. Its ability to modulate fundamental cellular processes such as calcium signaling, apoptosis, and key signaling pathways like MAPK and NF-κB underscores its complexity and potential.
Future research should focus on several key areas:
-
In vivo studies: While in vitro data are abundant, more comprehensive in vivo studies are needed to understand the pharmacokinetics, pharmacodynamics, and systemic toxicity of this compound.
-
Mechanism of action: Further elucidation of the precise molecular targets and the interplay between the various signaling pathways affected by this compound is crucial.
-
Structure-activity relationships: The synthesis and evaluation of this compound analogs could lead to the development of derivatives with enhanced therapeutic efficacy and reduced toxicity.
-
Risk assessment: Continued monitoring of this compound contamination in food and feed is essential for refining risk assessments and ensuring consumer safety.
This technical guide provides a solid foundation for researchers and professionals working with this compound. By understanding its history, properties, and the methodologies for its study, the scientific community can better address the challenges and opportunities presented by this multifaceted mycotoxin.
References
- 1. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Mycotoxin this compound Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway [frontiersin.org]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 12. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production of this compound by a strain of Fusarium proliferatum isolated from corn fodder for swine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Beauvericin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beauvericin is a cyclic hexadepsipeptide mycotoxin with a broad spectrum of biological activities, including insecticidal, antimicrobial, and anticancer properties. Produced by various fungal species, notably Beauveria bassiana and several Fusarium species, its unique chemical structure and ionophoric nature are central to its mechanism of action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, analysis, and biological evaluation, along with a summary of its effects on key cellular signaling pathways, to support further research and drug development efforts.
Chemical Structure and Identification
This compound is a member of the enniatin family of antibiotics.[1][2] It is a cyclic hexadepsipeptide, meaning its structure is a ring composed of six alternating amino acid and hydroxy acid residues.[1][3] Specifically, it consists of three N-methyl-L-phenylalanyl residues and three D-α-hydroxyisovaleryl residues in a repeating sequence.[2][4]
The key identifiers and structural details of this compound are summarized below:
| Identifier | Value |
| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tris(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[5][6] |
| Molecular Formula | C₄₅H₅₇N₃O₉[1][7] |
| CAS Number | 26048-05-5[2][7] |
Physicochemical Properties
This compound presents as a white, needle-like crystalline solid.[1][3] Its physicochemical properties are critical for its handling, formulation, and biological activity.
| Property | Value |
| Molecular Weight | 783.95 g/mol [8][9] |
| Melting Point | 93-97 °C[1][3] |
| UV Maximum Absorption (in Methanol) | 209-210 nm[1][3] |
| Solubility | Soluble: Methanol, Ethanol, DMSO, Dimethylformamide, Chloroform, Diethyl ether (approx. 30 mg/mL in Ethanol and DMSO)[1][2] Slightly Soluble: Water[1] Aqueous Buffer (Ethanol:PBS pH 7.2, 1:2): Approx. 0.3 mg/mL[2] |
| Octanol-Water Partition Coefficient (Log P) | 4.2 |
Biological Properties and Activity
This compound's most notable characteristic is its function as an ionophore, enabling it to form complexes with and transport alkali and alkaline earth metal ions (particularly Ca²⁺) across biological membranes.[1][2] This disruption of ion homeostasis is fundamental to its wide-ranging biological effects.
Antimicrobial Activity
This compound exhibits activity against a range of microbes. It is particularly effective against Gram-positive bacteria and mycobacteria.[1][2]
| Organism | Activity (MIC/IC₅₀) |
| Staphylococcus aureus | MIC: 3.91 µM[3][10] |
| Bacillus cereus | MIC: 3.12 µg/mL |
| Salmonella typhimurium | MIC: 6.25 µg/mL |
| Mycobacterium tuberculosis | MIC: 0.8–1.6 mg/mL |
| Plasmodium falciparum | IC₅₀: 1.3–2.4 mg/mL |
| Candida parapsilosis | Synergistic antifungal activity with ketoconazole[1] |
Anticancer Activity
This compound induces apoptosis in various cancer cell lines, making it a compound of interest for oncological research. Its primary mechanism involves increasing intracellular calcium levels, which triggers mitochondrial-dependent apoptotic pathways.[5][8]
| Cell Line | Activity (IC₅₀) | Time |
| CHO-K1 | 10.7 µM | 24h |
| 2.5 µM | 48h | |
| 2.2 µM | 72h | |
| HepG2 | 12.5 µM | 24h |
| 7.01 µM | 48h | |
| 5.5 µM | 72h | |
| H4IIE Hepatoma Cells | IC₅₀ in low µM range | - |
| Human Leukemia (CCRF-CEM) | Dose-dependent apoptosis at 1-10 µM | 24h |
Key Cellular Signaling Pathways Affected by this compound
This compound's ionophoric activity initiates a cascade of events that modulate several critical signaling pathways, leading to its observed biological effects.
Calcium Signaling and Apoptosis Induction
The primary mechanism of this compound-induced cytotoxicity is the disruption of calcium homeostasis. By transporting Ca²⁺ into the cytosol, it triggers the intrinsic apoptotic pathway.
Modulation of MAPK and NF-κB Signaling
This compound also influences key inflammatory and cell survival pathways. It generally inhibits the NF-κB pathway while showing variable effects on the MAPK pathway depending on the cell type. In macrophages, it has been shown to suppress NF-κB activation by targeting the upstream kinases Src and Syk.
Experimental Protocols
The following protocols are generalized methodologies based on published research and are intended as a starting point for laboratory investigation.
Extraction and Purification of this compound from Fungal Culture
This protocol describes a common method for extracting this compound from a solid-state fungal culture.
Methodology:
-
Culturing: Inoculate a suitable solid substrate (e.g., autoclaved corn grits) with a this compound-producing fungal strain and incubate for 2-4 weeks.[4][11]
-
Extraction: Submerge the colonized substrate in an extraction solvent (e.g., acetonitrile:methanol:water 16:3:1 v/v/v). Homogenize the mixture in a blender for 5 minutes. Filter the crude extract through Whatman No. 4 filter paper.[11]
-
Defatting: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction twice with an equal volume of n-heptane to remove lipids. Discard the upper heptane layer.[4]
-
Concentration: Collect the lower aqueous layer and evaporate the solvent to near dryness using a rotary evaporator.[11]
-
Solubilization: Re-dissolve the resulting residue in a mixture of methanol and water (1:1 v/v).[4]
-
Purification: Purify this compound from the re-dissolved extract using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[12]
Analysis by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Coupled to a tandem mass spectrometer (MS/MS).
-
Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[13]
-
Mobile Phase A: Acetonitrile.[13]
-
Mobile Phase B: 10 mM Ammonium Acetate in water.[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Gradient: Start with 80% B, increase linearly to 100% A over 3 minutes, hold for 0.5 minutes, then return to initial conditions.[13]
-
Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantifier and qualifier ion transitions should be optimized for this compound (e.g., monitoring for the parent ion and specific fragment ions).[13]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound against bacteria.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 500 µM).[12]
-
Prepare Inoculum: Culture bacteria in a suitable broth (e.g., Lysogeny Broth) to the mid-log phase. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[12]
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth.[12][14]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).[14]
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[14]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.[12]
Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of this compound on the viability of adherent cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[15]
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Calculate Viability: Express the absorbance of treated wells as a percentage of the absorbance of the untreated control wells to determine cell viability. Calculate the IC₅₀ value from the dose-response curve.[15]
Conclusion
This compound is a structurally unique mycotoxin with potent and diverse biological activities. Its ability to act as a calcium ionophore is the cornerstone of its cytotoxic and antimicrobial effects, which are mediated through the modulation of critical cellular signaling pathways, including those governing apoptosis and inflammation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to develop new applications in medicine and agriculture. Further in-vivo studies are warranted to fully elucidate its pharmacological profile and potential as a drug candidate.
References
- 1. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 2. This compound, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. scielo.br [scielo.br]
- 5. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits melanogenesis by regulating cAMP/PKA/CREB and LXR-α/p38 MAPK-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multigene Phylogeny, this compound Production and Bioactive Potential of Fusarium Strains Isolated in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 12. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. scispace.com [scispace.com]
- 15. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Beauvericin Biosynthesis Pathway in Fusarium Species
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Beauvericin, a cyclic hexadepsipeptide mycotoxin, has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties.[1][2] Produced by various species of the fungal genus Fusarium, this secondary metabolite presents a fascinating case study in non-ribosomal peptide synthesis and holds potential for applications in medicine and agriculture.[3][4] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Fusarium, detailing the genetic and enzymatic machinery, regulatory mechanisms, and experimental methodologies for its study.
The Core Biosynthetic Machinery
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster and a multifunctional enzyme, the this compound synthetase (BEAS).[1][2] The molecule itself is composed of alternating residues of N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid.[2][4]
The this compound Gene Cluster
In Fusarium species such as F. proliferatum and F. fujikuroi, the genes responsible for this compound production are organized into a biosynthetic gene cluster.[1][5][6] This cluster typically comprises four key genes:
-
bea1 (or fpBeas): This gene encodes the central enzyme of the pathway, a large non-ribosomal peptide synthetase (NRPS) known as this compound synthetase.[1][5] Targeted inactivation of this gene abolishes this compound production.[1][7]
-
bea2 : Encodes a putative ketoisovalerate reductase (KIVR), an enzyme essential for the synthesis of one of the this compound precursors, D-α-hydroxyisovaleric acid.[8][9]
-
bea3 : Codes for a putative ABC transporter, which may be involved in the transport of this compound or its intermediates.[5][6]
-
bea4 : Encodes a putative Zn(II)2Cys6 transcription factor that is believed to play a regulatory role in the expression of the gene cluster.[5][6]
The Precursors: L-Phenylalanine and D-α-hydroxyisovaleric acid
The assembly of this compound requires two primary building blocks:
-
L-Phenylalanine : An essential amino acid that is N-methylated during the synthesis process.[10][11]
-
D-α-hydroxyisovaleric acid (D-Hiv) : This precursor is synthesized from L-valine. The process involves the deamination of L-valine to α-ketoisovalerate, followed by a stereospecific reduction catalyzed by the NADPH-dependent enzyme α-ketoisovalerate reductase (KIVR), encoded by the bea2 gene.[8][9]
The Central Enzyme: this compound Synthetase (BEAS)
This compound synthetase is a large, multidomain non-ribosomal peptide synthetase (NRPS).[2][10] These enzymes function as molecular assembly lines, incorporating and modifying building blocks in a stepwise fashion. The BEAS enzyme contains specific domains that carry out the following functions:
-
Adenylation (A) domain : Recognizes and activates the specific substrates (L-phenylalanine and D-Hiv) by adenylation with ATP.[2][12]
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently binds the activated substrates via a 4'-phosphopantetheine cofactor.[2]
-
Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing chain and the next activated monomer.[2]
-
N-Methyltransferase (M) domain : Specifically methylates the amino group of the L-phenylalanine residue using S-adenosyl-L-methionine (AdoMet) as a methyl group donor.[10][11]
-
Thioesterase (TE) domain : Responsible for the final cyclization and release of the mature this compound molecule.[2]
The synthesis proceeds through the iterative condensation of three N-methyl-L-phenylalanyl-D-α-hydroxyisovaleryl dipeptidol units, which are then cyclized to form the final hexadepsipeptide.[1][13]
Visualization of the Biosynthesis Pathway
Caption: The core this compound biosynthesis pathway in Fusarium.
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, influenced by both cluster-specific and global regulatory factors. In Fusarium fujikuroi, the this compound gene cluster is typically silent under standard laboratory conditions and its expression is controlled by epigenetic mechanisms.[6]
-
Repressive Factors : The cluster-specific transcription factor Bea4 and a homolog of the global regulator Yin Yang 1 (Yy1) have been identified as repressors of this compound biosynthesis.[6]
-
Epigenetic Control : The histone deacetylase Hda1 and the H3K27 methyltransferase Kmt6 are key players in the epigenetic silencing of the this compound gene cluster. Deletion or knockdown of these enzymes leads to increased H3K27 acetylation, a mark of active chromatin, at the BEA locus and a significant upregulation of this compound production.[6]
-
Transporter-Mediated Regulation : The ABC transporter encoded by bea3 also appears to have a regulatory function. Deletion of bea3 results in a significant upregulation of bea1 and bea2 expression and a drastic increase in this compound yield, suggesting a feedback inhibition mechanism.[6]
Quantitative Production of this compound in Fusarium Species
The ability to produce this compound varies significantly among different Fusarium species and even between different isolates of the same species.[2][4] The following table summarizes this compound production levels reported in various studies.
| Fusarium Species | Strain(s) | Substrate/Medium | This compound Production (µg/g or mg/g) | Reference(s) |
| F. proliferatum | KF3566 | Rice culture | 90 µg/g | [2] |
| F. nygamai | KF337 | Rice culture | 22.86 µg/g | [2] |
| F. oxysporum | ITEM-2470 | Maize kernels | High producer (exact value not specified) | [14] |
| F. poae | 4 strains | Maize kernels | All strains produced this compound | [4] |
| F. sambucinum | 12 of 14 strains | Maize kernels | Produced this compound | [4] |
| F. subglutinans | 3 of 3 strains | Maize kernels | Produced this compound | [4] |
| F. tardicrescens | NFCCI 5201 | Fusarium defined media | 15.82 mg/g of biomass | [15] |
| F. verticillioides | Multiple strains | Fusarium defined media | Produced this compound | [12] |
Experimental Protocols
Fungal Culture and Fermentation for this compound Production
A common method for inducing this compound production in Fusarium species involves cultivation in a defined liquid medium or on a solid substrate like rice or maize kernels.
1. Inoculum Preparation: [15]
-
Grow the Fusarium isolate on Potato Dextrose Agar (PDA) at 25°C for 7 days.
-
Prepare a spore suspension by adding sterile saline solution (0.89% NaCl) containing a drop of Tween 20 to the mature culture.
-
Gently scrape the surface with a sterile loop or cotton swab to release the spores.
-
Adjust the optical density (OD) of the spore suspension to a standardized value (e.g., 0.08-0.1 at 530 nm).
2. Fermentation: [15]
-
Inoculate a suitable liquid medium, such as Fusarium Defined Medium (FDM), with the spore suspension (e.g., 1% v/v).
-
Incubate the culture at 25°C with shaking (e.g., 150 rpm) for a defined period (e.g., 7 days).
-
Alternatively, for solid-state fermentation, inoculate autoclaved maize kernels or rice with the spore suspension and incubate under appropriate conditions.[2][14]
Extraction and Quantification of this compound
-
Dry and grind the fungal biomass or the entire solid culture.
-
Extract the powdered material overnight with a suitable solvent mixture, such as acetonitrile-methanol-water (16:3:1, v/v/v).
-
Filter the extract to remove solid debris.
-
For purification, the filtrate can be defatted by partitioning with a non-polar solvent like heptane.
-
Evaporate the solvent from the aqueous layer to obtain the crude extract.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.20 µm membrane filter.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector.
-
HPLC Conditions (example): [14]
-
Column: C18 Nova Pack (3.9 by 300 mm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 0.6 ml/min
-
Detection: UV at 204 nm
-
-
Quantify this compound by comparing the peak area to a standard curve prepared with a known concentration of pure this compound.
Experimental Workflow Visualization
Caption: A generalized workflow for this compound production and analysis.
Conclusion
The this compound biosynthesis pathway in Fusarium species is a well-defined system involving a dedicated gene cluster and a sophisticated enzymatic assembly line. Understanding this pathway, from its genetic underpinnings to its intricate regulation, is crucial for harnessing the potential of this compound and for mitigating its risks as a mycotoxin. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this fascinating natural product and its producing organisms. Future research may focus on elucidating the precise roles of all genes in the cluster, uncovering additional regulatory networks, and exploring the enzymatic flexibility of this compound synthetase for the production of novel analogs.
References
- 1. d-nb.info [d-nb.info]
- 2. Divergence of this compound Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 4. This compound Production by Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Cloning and characterization of the gene cluster required for this compound biosynthesis in Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enniatin and this compound Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the cyclooligomer depsipeptide this compound, a virulence factor of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Multigene Phylogeny, this compound Production and Bioactive Potential of Fusarium Strains Isolated in India [mdpi.com]
The Core Mechanism of Action of Beauvericin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin, has garnered significant attention for its diverse biological activities, including potent anticancer, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action, with a focus on its ionophoric nature, induction of apoptosis, and modulation of critical cellular signaling pathways. This document synthesizes current research to offer a detailed resource for professionals in drug discovery and development.
Introduction
This compound is a secondary metabolite produced by various fungal species, including Beauveria bassiana and several Fusarium species. Its unique cyclic structure, composed of alternating N-methyl-L-phenylalanine and D-α-hydroxy-isovaleryl residues, underpins its biological functions[1]. The primary mechanism of this compound's action is its ability to act as an ionophore, disrupting cellular ion homeostasis, which triggers a cascade of events leading to cell death[2]. This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: Ionophoric Activity and Disruption of Calcium Homeostasis
The cornerstone of this compound's bioactivity is its ionophoric property. It forms lipophilic complexes with cations, facilitating their transport across biological membranes[3]. While it can transport various alkali and alkaline earth metals, it shows a particular affinity for calcium ions (Ca²⁺)[1][2][4].
This compound inserts into the cell membrane, creating channels or acting as a mobile carrier, leading to a significant influx of extracellular Ca²⁺ into the cytoplasm[2][5][6][7]. This disruption of the steep electrochemical gradient of calcium is a critical initiating event in its cytotoxic cascade. This sustained elevation of intracellular calcium is a central stress signal that triggers downstream effector pathways, ultimately leading to apoptosis[4][6][8]. Studies have shown that chelating intracellular calcium can prevent this compound-induced cell death, underscoring the pivotal role of calcium in its mechanism of action[6].
Induction of Apoptosis via the Mitochondrial Pathway
The elevated intracellular Ca²⁺ levels induced by this compound overload the mitochondria, leading to mitochondrial dysfunction. This is a key step in the activation of the intrinsic pathway of apoptosis[4].
The process unfolds through the following key events:
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: The influx of Ca²⁺ into the mitochondria leads to a loss of the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating the expression of anti-apoptotic proteins like Bcl-2[9].
-
Cytochrome c Release: The combination of ΔΨm collapse and the action of pro-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol[9][4][8].
-
Caspase Activation Cascade: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which executes the final stages of apoptosis by cleaving a variety of cellular substrates[9][4][8].
Modulation of Cellular Signaling Pathways
This compound has been shown to influence several key signaling pathways that regulate cell survival, proliferation, and death.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can differentially modulate MAPK signaling. In some cancer cell lines, it has been shown to increase the phosphorylation of JNK while decreasing the phosphorylation of ERK[10]. The activation of the JNK pathway is often associated with a pro-apoptotic response.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a crucial cell survival pathway. This compound has been reported to suppress this pathway, thereby promoting apoptosis[10][11]. It can inhibit the phosphorylation of key components of this pathway, such as AKT.
-
NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival[11]. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in numerous studies, with IC50 values varying depending on the cell line and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.01 - 1.81 | 72 | [5] |
| MIA Pa Ca-2 | Pancreatic carcinoma | 0.01 - 1.81 | 72 | [5] |
| MCF-7 | Breast cancer | 0.01 - 1.81 | 72 | [5] |
| SF-268 | CNS glioma | 0.01 - 1.81 | 72 | [5] |
| PC-3M | Prostate cancer | 3.8 | 20 | [2][5] |
| MDA-MB-231 | Breast cancer | 7.5 | 40 | [2][5] |
| CT-26 | Murine colon carcinoma | 1.8 | 72 | [1] |
| NIH/3T3 | Murine non-malignant fibroblasts | 9.4 | 72 | [1] |
| SH-SY5Y | Human neuroblastoma | 10.7 (24h), 2.5 (48h), 2.2 (72h) | 24, 48, 72 | [12] |
| Caco-2 | Human colon adenocarcinoma | 1.9 - 20.6 | 24, 48, 72 | [13][14] |
| HepG2 | Human liver cancer | 12.5 (24h), 7.01 (48h), 5.5 (72h) | 24, 48, 72 | [15] |
| Turkey Lymphocytes | - | 1 (FB1), 0.6 (FB2) | 72 | [16] |
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Culture and treat cells with this compound on coverslips or in culture plates.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Western Blot Analysis of Apoptotic and Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
Protocol:
-
Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Measurement of Intracellular Calcium Levels
Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.
-
Principle: Cell-permeant dyes like Fura-2 AM are loaded into cells, where they are cleaved by intracellular esterases to the active, cell-impermeant form. The fluorescence intensity or emission/excitation ratio of the dye changes upon binding to Ca²⁺.
-
Protocol:
-
Culture cells on glass coverslips.
-
Load the cells with 1-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye and allow for de-esterification for another 30 minutes.
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio before adding this compound and then monitor the change in the ratio over time after its addition.
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Modulation of Key Signaling Pathways by this compound
Caption: this compound's impact on major cell signaling pathways.
Experimental Workflow for Investigating this compound's Mechanism of Action
References
- 1. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of this compound: focus on intracellular signaling pathways | Semantic Scholar [semanticscholar.org]
- 3. brainvta.tech [brainvta.tech]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 7. Natural compounds as anticancer agents: Experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edspace.american.edu [edspace.american.edu]
A Technical Guide to the Ionophoric Properties and Cation Transport Mechanisms of Beauvericin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the ionophoric properties of Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin. Produced by various fungi, including Beauveria bassiana and several Fusarium species, BEA's ability to transport cations across lipid membranes is central to its wide range of biological activities, from antimicrobial to cytotoxic effects.[1][2] This guide synthesizes key quantitative data, details common experimental protocols used in its study, and visualizes the molecular and cellular pathways it influences.
Core Mechanism of Cation Transport
This compound functions primarily as a mobile carrier ionophore.[3] Its structure, composed of alternating N-methyl-L-phenylalanine and D-hydroxyisovaleric acid residues, creates a central cavity capable of forming stable, lipophilic complexes with various cations.[2][3] This complexation shields the cation's charge, allowing it to diffuse across the hydrophobic interior of biological membranes, driven by the cation's electrochemical potential gradient.[3][4]
The process involves:
-
Complexation: BEA binds a cation at the membrane-water interface.
-
Translocation: The BEA-cation complex diffuses across the lipid bilayer.
-
Decomplexation: The cation is released on the opposite side of the membrane.
While predominantly acting as a carrier, some studies have suggested that BEA may also form cation-selective channels or pores within membranes, particularly at higher concentrations.[5][6][7] This dual mechanism could contribute to its potent biological effects.
Quantitative Analysis: Cation Selectivity and Complex Stability
This compound's interaction with cations is selective, though not exclusive to a single ion.[8] Its binding affinity depends on the cation's size, charge, and the experimental conditions. Gas-phase studies using mass spectrometry have shown that BEA can readily bind all alkali metal ions, with a notable preference for Na+.[9] Similarly, it binds alkaline earth metals, showing a preference for biologically active ions like Mg²+ and Ca²+.[10]
The stability of these complexes is a key determinant of transport efficiency. Stability constants (log K) quantify the affinity of BEA for different cations.
Table 1: Stability Constants of this compound-Cation Complexes
| Cation | Stability Constant (log K) | Solvent System | Reference |
|---|---|---|---|
| Na⁺ | 3.2 | Methanol | [11] |
| K⁺ | 3.8 | Methanol | [11] |
| Cs⁺ | 4.1 | Methanol | [11] |
| Mg²⁺ | 4.5 | Methanol | [11] |
| Ca²⁺ | 5.2 | Methanol | [11] |
| Zn²⁺ | 9.1 ± 0.2 | Nitrobenzene saturated with water |[12] |
The ion selectivity of BEA can also be expressed as a permeability sequence, which can vary depending on the biological system and measurement technique.
Table 2: Cation Selectivity Sequences of this compound
| Selectivity Sequence | Experimental System | Reference |
|---|---|---|
| Na⁺ > (Rb⁺, Cs⁺, K⁺, Li⁺) | Mitochondria (succinate as substrate) | [9] |
| K⁺ > Rb⁺ > Cs⁺ > Li⁺ > Na⁺ | Mitochondria (glutamate with malate as substrate) | [9] |
| Cs⁺ > K⁺ > Na⁺ > Li⁺ | Planar lipid bilayer |[5] |
Experimental Methodologies
The characterization of BEA's ionophoric properties relies on several key experimental techniques.
U-Tube Liquid Membrane Transport Assay
This classic experiment provides a simple and effective method for demonstrating ionophore-mediated transport across a bulk liquid membrane.
Protocol:
-
Apparatus Setup: A U-shaped glass tube is used, separated at the bottom by a liquid membrane phase (e.g., chloroform or nitrobenzene) containing this compound.
-
Phase Preparation:
-
Source Phase (Arm A): An aqueous solution containing the cation of interest in the form of a salt (e.g., NaCl, KCl) and often a colored counter-ion like picrate for spectrophotometric detection.
-
Receiving Phase (Arm B): An aqueous solution, typically deionized water or a buffer, to receive the transported cation.
-
-
Initiation: The source and receiving phases are carefully layered on top of the liquid membrane in their respective arms of the U-tube.
-
Incubation: The system is left undisturbed, often with gentle stirring of the aqueous phases, for a set period (hours to days).
-
Quantification: Aliquots are periodically taken from the receiving phase (Arm B). The concentration of the transported cation (or its picrate counter-ion) is measured, typically using UV-Vis spectrophotometry or atomic absorption spectroscopy.
-
Analysis: The rate of increase in cation concentration in the receiving phase indicates the transport efficiency of this compound.
Planar Lipid Bilayer (BLM) Conductance Measurement
This electrophysiological technique measures the change in electrical conductance of an artificial lipid bilayer upon the introduction of an ionophore, providing direct evidence of ion transport.
Protocol:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 0.1-1 mm in diameter) in a hydrophobic partition (e.g., Teflon) that separates two aqueous compartments. The bilayer is formed from a solution of phospholipids (e.g., DPhPC) in an organic solvent.
-
Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage across the membrane and measure the resulting current.
-
Baseline Measurement: The baseline electrical conductance of the lipid bilayer is measured. It should be very low (in the pS to nS range).
-
Ionophore Addition: this compound, dissolved in a solvent like ethanol, is added to one or both compartments.
-
Conductance Measurement: After the addition of BEA, the current across the membrane is recorded at a constant applied voltage. An increase in current signifies an increase in membrane conductance, indicating that ions are being transported across the bilayer.
-
Selectivity Determination: To determine ion selectivity, measurements are repeated with different cations (e.g., K⁺, Na⁺, Cs⁺) in the aqueous solutions. The relative increase in conductance for each cation reflects the ionophore's permeability preference.[5]
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the high-resolution measurement of ionic currents through single channels or across the entire membrane of a single cell, providing insights into the effects of BEA on native biological membranes.[6][13]
Protocol:
-
Cell Preparation: Enzymatically isolated cells (e.g., ventricular myocytes) are placed in a recording chamber.[6]
-
Pipette Formation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with an electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane patch.
-
Recording Configuration:
-
Cell-Attached: Records the activity of channels within the membrane patch without disrupting the cell's interior.
-
Whole-Cell: The membrane patch is ruptured, allowing direct electrical access to the cell's cytoplasm to measure the sum of currents across the entire cell membrane.
-
Inside-Out/Outside-Out: The membrane patch is excised from the cell, allowing the researcher to control the solution composition on either the intracellular or extracellular face of the membrane.
-
-
BEA Application: this compound is applied to the bath solution (or pipette solution, depending on the configuration).
-
Data Acquisition: A voltage-clamp amplifier is used to hold the membrane potential at a set level while recording the ionic currents that flow across the membrane in response to BEA application.[14][15] This allows for the characterization of channel conductance, kinetics, and ion selectivity.[7]
Biological Consequences of Ionophoric Activity
BEA's ability to transport cations disrupts the carefully maintained ionic homeostasis of the cell, triggering a cascade of downstream events that underpin its cytotoxicity.[1][16]
Disruption of Cellular Ion Homeostasis and Mitochondrial Damage
The primary consequence of BEA's ionophoric activity is the uncontrolled influx of cations, particularly Ca²⁺, into the cytoplasm.[7][16] This surge in intracellular calcium ([Ca²⁺]i) disrupts multiple cellular processes and directly targets the mitochondria.
Mitochondria attempt to buffer the excess cytosolic Ca²⁺, leading to mitochondrial calcium overload. This overload causes a decrease in the mitochondrial membrane potential (ΔΨm), uncouples oxidative phosphorylation, and stimulates the production of reactive oxygen species (ROS).[6][16][17][18] The resulting oxidative stress and ATP depletion contribute significantly to cellular damage.[6][19]
Induction of Apoptosis
The combination of mitochondrial damage, oxidative stress, and ATP depletion ultimately pushes the cell towards programmed cell death, or apoptosis.[16][19] The decrease in mitochondrial membrane potential is a key event, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[7][16]
Cytochrome c activates a cascade of enzymes called caspases, particularly caspase-3, which are the executioners of apoptosis.[7][16] This leads to characteristic cellular changes, including DNA fragmentation and cell cycle arrest, culminating in cell death.[16][19]
Conclusion and Future Directions
This compound's potent ionophoric activity is the cornerstone of its diverse biological effects. By acting as a mobile cation carrier, it profoundly disrupts cellular ion homeostasis, leading to mitochondrial failure, oxidative stress, and apoptotic cell death. The detailed methodologies presented here provide a framework for the continued investigation of BEA and other ionophoric compounds.
For drug development professionals, understanding these mechanisms is crucial. While BEA's cytotoxicity makes it a candidate for anticancer research[16][20], its lack of specificity presents a significant challenge. Future research should focus on structure-activity relationship (SAR) studies to design synthetic analogues with enhanced selectivity for specific cations or cell types, potentially unlocking new therapeutic avenues while minimizing off-target toxicity.[21] The development of synthetic receptors or chelators capable of sequestering BEA could also be explored as a potential strategy to counteract its toxicity in cases of mycotoxin exposure.[22]
References
- 1. [this compound: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epub.jku.at [epub.jku.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ionophore - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. webqc.org [webqc.org]
- 12. Extraction and DFT study on the complexation of Zn(2+) with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. youtube.com [youtube.com]
- 15. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]
- 16. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Counteracting in Vitro Toxicity of the Ionophoric Mycotoxin this compound-Synthetic Receptors to the Rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
Beauvericin's Role in Inducing Apoptosis and Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various fungal species, has garnered significant attention for its potent cytotoxic and pro-apoptotic activities across a wide range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways. The primary mechanisms of action involve the disruption of intracellular calcium homeostasis, induction of oxidative stress through the generation of reactive oxygen species (ROS), and the activation of the mitochondrial apoptotic pathway. Furthermore, this compound modulates critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways, to exert its anti-cancer effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanisms of this compound-Induced Apoptosis
This compound's ability to induce apoptosis is a multifaceted process involving several interconnected cellular events. The primary mechanisms identified are:
-
Disruption of Calcium (Ca²⁺) Homeostasis: this compound acts as an ionophore, increasing the permeability of cellular membranes to cations, particularly Ca²⁺.[1][2] This leads to a rapid influx of extracellular Ca²⁺ into the cytosol, disrupting the intracellular calcium balance.[3][4][5] The elevated intracellular Ca²⁺ levels trigger downstream apoptotic signaling, including the release of cytochrome c from the mitochondria.[1][6]
-
Induction of Oxidative Stress: this compound treatment has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell.[2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contributes to the initiation of the apoptotic cascade.[7][8] In some instances, a decrease in ROS has been observed, suggesting cell-type specific responses.[9]
-
Mitochondrial Pathway of Apoptosis: The disruption of Ca²⁺ homeostasis and the increase in ROS converge on the mitochondria, leading to the intrinsic pathway of apoptosis. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[6][7][10]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values demonstrate that this compound exhibits significant cytotoxicity at low micromolar concentrations across various cancer types.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| NCI-H460 | Non-small cell lung cancer | 0.01 - 1.81 | Not Specified | [11] |
| MIA Pa Ca-2 | Pancreatic carcinoma | 0.01 - 1.81 | Not Specified | [11] |
| MCF-7 | Breast cancer | 0.01 - 1.81 | Not Specified | [11] |
| SF-268 | CNS cancer (glioma) | 0.01 - 1.81 | Not Specified | [11] |
| PC-3M | Prostate cancer | 3.8 | 20 | [11] |
| MDA-MB-231 | Breast cancer | 7.5 | 40 | [11] |
| HUVEC-2 | Endothelial | 7.5 | 16 | [11] |
| HepG2 | Hepatocellular carcinoma | 12.5 ± 0.04 | 24 | [12] |
| HepG2 | Hepatocellular carcinoma | 7.01 ± 0.05 | 48 | [12] |
| HepG2 | Hepatocellular carcinoma | 5.5 ± 0.07 | 72 | [12] |
| SH-SY5Y | Neuroblastoma | 12 | 24 | [13] |
| SH-SY5Y | Neuroblastoma | 3.25 | 48 | [13] |
| Caco-2 | Colon adenocarcinoma | 1.9 ± 0.7 - 20.6 ± 6.9 | 24, 48, 72 | [7][8] |
| CCRF-CEM | Acute lymphoblastic leukemia | 1 - 10 (effective range) | 24 | [6] |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound modulates several key signaling pathways that are central to cell survival and apoptosis. The two primary pathways affected are the MAPK and PI3K/AKT pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of different MAPK family members, including ERK, JNK, and p38, in a cell-type-specific manner.[2] For instance, in H4IIE hepatoma cells, this compound decreases the phosphorylation of ERK while strongly increasing JNK phosphorylation.[2] In non-small cell lung cancer A549 cells, the MEK1/2-ERK42/44-90RSK signaling pathway is activated by this compound, playing an important role in apoptosis induction.[2]
MAPK signaling pathway activated by this compound.
PI3K/AKT Pathway
The PI3K/AKT pathway is a crucial pro-survival signaling pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. In hepatocellular carcinoma cells, this compound down-regulates the phosphorylation of PI3K and AKT, leading to an up-regulation of the Bax/Bcl-2 ratio and activation of caspases.[14][15] This inhibition of the PI3K/AKT pathway is a key mechanism by which this compound exerts its anti-tumor effects.[5]
Inhibition of the PI3K/AKT pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17][18] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate at 37°C for 3-4 hours.[16]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[20]
-
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest 1-5 x 10⁵ cells by centrifugation.[21]
-
Wash the cells once with cold 1X PBS.[21]
-
Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).[20][21]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-10 µL of PI (50 µg/mL) to the cell suspension.[20][22]
-
Incubate the cells for 15 minutes at room temperature in the dark.[20][22]
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the cells by flow cytometry within one hour.[22]
-
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[23][24] The incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[23]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[23]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[25]
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342).[23]
-
Analyze the cells by fluorescence microscopy.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[26][27]
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[28][29]
-
Determine the protein concentration of the lysates using a BCA protein assay.[28]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[28][29]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[28]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[28]
-
Measurement of Reactive Oxygen Species (ROS)
This assay measures the intracellular levels of ROS.
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30][31]
-
Protocol:
-
Load cells with 1X ROS Label (e.g., H₂DCFDA) in assay buffer or culture medium for 45 minutes at 37°C in the dark.[30]
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound or a positive control (e.g., ROS inducer).
-
Measure the fluorescence intensity at an excitation/emission of ~495/529 nm using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[30]
-
Signaling and Experimental Workflow Diagrams
References
- 1. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Detection of apoptotic process in situ using immunocytochemical and TUNEL assays [cyto.purdue.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. addgene.org [addgene.org]
- 28. pubcompare.ai [pubcompare.ai]
- 29. bio-rad.com [bio-rad.com]
- 30. assaygenie.com [assaygenie.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Guide: Antitumor and Cytotoxic Effects of Beauvericin on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth analysis of the cytotoxic and antitumor properties of Beauvericin, a cyclic hexadepsipeptide mycotoxin. It covers its mechanisms of action, quantitative efficacy across various cancer cell lines, and detailed experimental protocols for its evaluation.
Introduction
This compound (BEA) is a secondary metabolite produced by various fungi, including several Fusarium species and the entomopathogenic fungus Beauveria bassiana.[1][2] Initially recognized for its insecticidal and antimicrobial properties, this compound has garnered significant interest in oncology for its potent cytotoxic and antitumor activities against a wide array of cancer cells.[1][3][4] Its multifaceted mechanism of action, which includes inducing ion imbalance, oxidative stress, and apoptosis, makes it an intriguing candidate for the development of novel cancer therapeutics.[3][5] This guide synthesizes the current understanding of this compound's anticancer effects, focusing on the molecular pathways, quantitative data, and methodologies relevant to preclinical research.
Core Mechanisms of Action
This compound exerts its anticancer effects through several interconnected mechanisms, primarily initiated by its ionophoric activity.
Ionophoric Activity and Calcium Homeostasis Disruption
The principal mechanism underlying this compound's bioactivity is its function as an ionophore.[4] It forms cation-selective channels in cellular membranes, facilitating the rapid influx of ions, particularly calcium (Ca²⁺), from the extracellular space and promoting its release from intracellular stores.[3][4][5] This disruption of Ca²⁺ homeostasis is a critical upstream event that triggers a cascade of downstream cytotoxic effects.[1][5][6] The sustained elevation of intracellular Ca²⁺ leads to mitochondrial overload, the generation of reactive oxygen species (ROS), and the activation of calcium-dependent apoptotic pathways.[4][5]
Induction of Oxidative Stress and Mitochondrial Dysfunction
The influx of Ca²⁺ into mitochondria disrupts the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[5][7][8] This mitochondrial dysfunction leads to increased production of ROS.[5][8][9] The resulting state of oxidative stress causes damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.[7][9] Studies have shown that this compound exposure leads to an increase in ROS levels, a decrease in reduced glutathione (GSH), and an increase in lipid peroxidation, confirming oxidative stress as a key toxicity mechanism.[7][8]
Apoptosis Induction
This compound is a potent inducer of apoptosis in numerous cancer cell lines.[3][5][10] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: Triggered by mitochondrial stress, this pathway involves the release of cytochrome c from the mitochondria into the cytosol.[11][12][13] Cytosolic cytochrome c then activates caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[12][13][14][15]
-
Extrinsic Pathway: this compound has been shown to upregulate death receptors on the cell surface, which can also lead to the activation of the caspase cascade.[10]
Modulation of Key Signaling Pathways
This compound's cytotoxic activity is mediated by its influence on several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
-
MAPK Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to strongly increase the phosphorylation of JNK while decreasing the phosphorylation of ERK in H4IIE hepatoma cells.[16] In A549 lung cancer cells, the MEK1/2-ERK42/44-90RSK signaling pathway plays an important role in BEA-induced apoptosis.[11]
-
PI3K/AKT Pathway: The PI3K/AKT pathway, a crucial regulator of cell survival, is inhibited by this compound, contributing to its pro-apoptotic effects in hepatocellular carcinoma.[17]
-
Src/STAT3 Pathway: this compound can directly interact with and suppress the kinase activity of Src, which in turn inhibits the downstream STAT3 signaling pathway, a key player in cancer cell proliferation and survival.[14]
-
NF-κB Pathway: A strong inhibition of NF-κB signaling, a pathway that promotes cell survival and inflammation, has been observed in cells treated with this compound.[16][18]
Quantitative Cytotoxicity Data
This compound demonstrates potent cytotoxicity across a wide range of human cancer cell lines, with IC₅₀ values typically in the low micromolar range. The tables below summarize the reported IC₅₀ values.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Caco-2 | Colon Adenocarcinoma | 1.9 ± 0.7 to 20.6 ± 6.9 | 24 - 72 | [7][8] |
| Caco-2 | Colon Adenocarcinoma | 3.9 ± 0.7 | N/A | [19] |
| HCT-116 | Colon Carcinoma | < 21 | N/A | [20] |
| KB-3-1 | Cervix Carcinoma | 3.1 | 72 | [21][22] |
| HepG2 | Hepatoma | 12.5 ± 0.04 | 24 | [20] |
| HepG2 | Hepatoma | 7.01 ± 0.05 | 48 | [20] |
| HepG2 | Hepatoma | 5.5 ± 0.07 | 72 | [20] |
| H4IIE | Hepatoma | Low µM range | N/A | [16] |
| H22 | Hepatoma | Antiproliferative (0-20 µM) | 12 - 36 | [17] |
| NCI-H460 | Non-small Cell Lung | 0.01 - 1.81 | 72 | [23] |
| MIA Pa Ca-2 | Pancreatic Carcinoma | 0.01 - 1.81 | 72 | [23] |
| MCF-7 | Breast Cancer | 0.01 - 1.81 | 72 | [23] |
| MDA-MB-231 | Breast Cancer | 7.5 | 40 | [23][24] |
| SF-268 | CNS Glioma | 0.01 - 1.81 | 72 | [23] |
| PC-3M | Prostate Cancer | 3.8 | 20 | [23][24] |
| PC-3M | Prostate Cancer | 5.0 (for BEA G1) | N/A | [10] |
| A375SM | Melanoma | N/A (BEA G1 stronger) | N/A | [10] |
| CCRF-CEM | Leukemia | Induces death (1-10 µM) | 24 | [13][15] |
| SH-SY5Y | Neuroblastoma | 2.5 ± 3.3 | 48 | [25] |
| SH-SY5Y | Neuroblastoma | 2.2 ± 3.3 | 72 | [25] |
Table 2: IC₅₀ Values of this compound in Non-Human and Non-Malignant Cell Lines
| Cell Line | Organism/Tissue Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| CT-26 | Murine Colon Carcinoma | 1.8 | 72 | [21][22] |
| NIH/3T3 | Murine Non-malignant Fibroblast | 9.4 (at high density) | 72 | [21] |
| IPEC-J2 | Porcine Intestinal Epithelial | >10 (less sensitive than BEA) | 24 | [19][26] |
| SF-9 | Invertebrate (Insect) Ovarian | 10 | 24 | [2] |
| SF-9 | Invertebrate (Insect) Ovarian | 2.5 | 72 | [2] |
Note: Cytotoxicity can vary based on experimental conditions, such as cell density. For instance, this compound shows enhanced cytotoxicity in malignant cells compared to non-malignant cells, especially at higher cell confluency.[21]
Experimental Protocols
This section outlines the standard methodologies used to assess the antitumor and cytotoxic effects of this compound.
Cytotoxicity and Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., Caco-2, HepG2, CT-26) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Incubation: Remove the treatment medium and add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Incubate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₅₀ values from the dose-response curves.
Apoptosis Detection (TUNEL Assay)
The TdT-mediated-dUTP-nick-end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat cells with this compound as described for the cytotoxicity assay. For in vivo studies, prepare histological sections from tumors.[21][22]
-
Fixation and Permeabilization: Fix the cells or tissue sections with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: For fluorescently labeled dUTPs, visualize directly using fluorescence microscopy. For hapten-labeled dUTPs (like BrdUTP), use a secondary detection step with a labeled anti-hapten antibody.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting under a microscope or using flow cytometry. An increased number of TUNEL-positive cells indicates apoptosis induction.[22][27]
Caspase Activity Assay
Caspase activity assays measure the function of key apoptosis-executing enzymes.
-
Cell Lysis: Treat cells with this compound, harvest them, and prepare a cell lysate.
-
Substrate Incubation: Incubate the lysate with a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD for Caspase-3/7).
-
Detection: The active caspase in the lysate cleaves the substrate, releasing a chromophore or fluorophore.
-
Quantification: Measure the signal using a spectrophotometer or fluorometer. The signal intensity is directly proportional to the caspase activity. This compound treatment has been shown to significantly increase caspase-3 and -9 activity.[13][14]
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect changes in the expression or phosphorylation status of proteins within signaling pathways.
-
Protein Extraction: Prepare protein lysates from this compound-treated and control cells.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, Bcl-2, Bax).[5][16]
-
Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify band intensities to determine relative protein expression or phosphorylation levels.
In Vivo Antitumor Efficacy
Pre-clinical studies in animal models have confirmed the in vivo anticancer activity of this compound.[5][21]
-
Tumor Models: Studies have utilized both allograft (murine CT-26 colon carcinoma cells in BALB/c mice) and xenograft (human KB-3-1 cervix carcinoma cells in SCID mice) models.[18][21][22]
-
Efficacy: Treatment with this compound resulted in decreased tumor volumes and weights compared to control groups, without observable adverse effects.[21][27]
-
Histological Analysis: While no significant change in cell proliferation (Ki-67 staining) was noted, tumor sections from treated mice showed a significant increase in necrotic and apoptotic (TUNEL-positive) areas.[21][22][27]
-
Biodistribution: this compound was found to accumulate moderately in tumor tissues, supporting its direct action on the tumor.[5][21]
Conclusion
This compound is a promising natural compound with potent and broad-spectrum anticancer activity. Its primary mechanism, centered on the disruption of intracellular calcium homeostasis, triggers a cascade of cytotoxic events including oxidative stress, mitochondrial dysfunction, and programmed cell death. It further modulates key oncogenic signaling pathways such as MAPK, PI3K/AKT, and Src/STAT3. The efficacy of this compound has been demonstrated both in vitro across numerous cancer cell lines and in vivo in preclinical tumor models. Its preferential cytotoxicity towards malignant cells over non-malignant cells suggests a favorable therapeutic window.[21][22] Further research, including the development of derivatives or advanced nanoformulations, is warranted to optimize its therapeutic potential for clinical applications.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Activities and Molecular Mechanisms of the this compound and this compound G1 Microbial Products against Melanoma Cells [mdpi.com]
- 11. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro anti-cancer effects of this compound through inhibition of actin polymerization and Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative in vitro cytotoxicity of the emerging Fusarium mycotoxins this compound and enniatins to porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Unveiling the Potential of Beauvericin: A Technical Guide to its Anti-HIV-1 Integrase Activity
For Immediate Release
A Deep Dive into the Antiviral Properties of a Fungal Metabolite Against a Key HIV-1 Enzyme
This technical guide offers an in-depth exploration of the antiviral activity of Beauvericin, a cyclic hexadepsipeptide produced by various fungi, specifically targeting the human immunodeficiency virus type 1 (HIV-1) integrase. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antiretroviral therapies. Herein, we consolidate available quantitative data, provide detailed experimental methodologies, and visualize the putative mechanisms and experimental workflows.
Executive Summary
This compound has emerged as a noteworthy natural compound with potent inhibitory effects against HIV-1 integrase, a critical enzyme for viral replication. With a reported half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound stands out as a promising candidate for further investigation. This guide synthesizes the current understanding of its bioactivity, offering a structured overview of its performance in enzymatic and cellular assays, alongside detailed protocols to facilitate reproducible research in this area.
Quantitative Data on the Bioactivity of this compound
The antiviral efficacy of this compound against HIV-1 integrase and its effect on host cells have been quantified in several studies. The following tables summarize the key inhibitory and cytotoxic concentrations.
| Parameter | Value (µM) | Assay Type | Reference |
| IC50 | 1.9 | HIV-1 Integrase Inhibition | [1][2] |
| CC50 | ~15 | Cytotoxicity (HL-60 cells, 24h) | [3] |
| CC50 | ~30 | Cytotoxicity (U-937 cells, 24h) | [3] |
| CC50 | 10 | Cytotoxicity (SF-9 cells, 24h) | [4] |
| CC50 | 2.5 | Cytotoxicity (SF-9 cells, 72h & 120h) | [4] |
| IC50 | 3 - 7.5 | Cytotoxicity (Jurkat T-cells, 24-72h) | [5] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the HIV-1 integrase activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that results in the death of 50% of the cells.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the study of this compound's anti-HIV-1 activity.
HIV-1 Integrase Inhibition Assay (In Vitro)
This protocol is based on the methodology likely employed by Shin et al. (2009) to determine the IC50 value of this compound against purified HIV-1 integrase.[1][2] The assay typically involves two key catalytic reactions of integrase: 3'-processing and strand transfer.
1. Reagents and Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (one 5'-biotinylated, the other unlabeled)
-
Target DNA (e.g., supercoiled plasmid DNA)
-
Assay buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)
-
This compound (dissolved in DMSO)
-
Control inhibitor (e.g., a known integrase inhibitor)
-
Streptavidin-coated microplates
-
Detection reagents (e.g., anti-dsDNA antibody conjugated to a reporter enzyme like HRP, and a suitable substrate)
-
Plate reader
2. Assay Procedure:
-
3'-Processing Reaction:
-
The 5'-biotinylated LTR substrate is incubated with HIV-1 integrase in the assay buffer in the presence of varying concentrations of this compound or control.
-
The reaction allows the integrase to cleave a dinucleotide from the 3' end of the substrate.
-
-
Strand Transfer Reaction:
-
Following the 3'-processing step, the target DNA is added to the reaction mixture.
-
The integrase catalyzes the insertion of the processed LTR substrate into the target DNA.
-
-
Detection:
-
The reaction mixture is transferred to a streptavidin-coated microplate to capture the biotinylated DNA.
-
After washing, the amount of integrated DNA is quantified by adding an anti-dsDNA antibody-HRP conjugate, followed by a colorimetric substrate.
-
The absorbance is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each this compound concentration relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of a compound on cell lines, such as the MT-4 human T-cell line commonly used in HIV research.
1. Reagents and Materials:
-
MT-4 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
2. Assay Procedure:
-
Cell Seeding:
-
MT-4 cells are seeded into a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of this compound or a vehicle control (DMSO).
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Addition:
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
The solubilization buffer is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of HIV-1 Integration and Inhibition
Caption: Overview of HIV-1 integration and the inhibitory action of this compound.
Experimental Workflow for HIV-1 Integrase Inhibition Assay
Caption: Step-by-step workflow of the in vitro HIV-1 integrase inhibition assay.
Logical Relationship of this compound's Putative Mechanism of Action
Caption: Putative dual mechanism of this compound's antiviral and cytotoxic effects.
Discussion and Future Directions
This compound demonstrates significant potential as a lead compound for the development of novel HIV-1 integrase inhibitors. Its potent enzymatic inhibition, coupled with a distinct mechanism of action as an ionophore, presents a unique profile. The N-methylation of its structure is believed to be a key determinant of its enhanced activity compared to similar cyclic hexadepsipeptides.[1]
However, a comprehensive understanding of its antiviral properties requires further investigation. Specifically, the determination of its 50% effective concentration (EC50) in cell-based anti-HIV assays and a more precise therapeutic index (CC50/EC50) are crucial next steps. Furthermore, detailed structural and molecular modeling studies are needed to elucidate the precise binding mode of this compound to the HIV-1 integrase active site. This knowledge will be instrumental in guiding the rational design of more potent and selective derivatives with improved pharmacological properties.
The general cytotoxic mechanism of this compound, primarily through the induction of apoptosis via increased intracellular calcium levels, warrants careful consideration in the context of drug development.[2][6] Future research should focus on optimizing the therapeutic window by designing analogs that retain potent anti-integrase activity while exhibiting reduced cytotoxicity.
This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antiretroviral drug discovery. The provided data, protocols, and visualizations are intended to streamline research efforts and inspire further exploration into the promising antiviral capabilities of this compound.
References
- 1. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of the mycotoxin this compound to human cell lines of myeloid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cytotoxicity to the invertebrate cell line SF-9 [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Beauvericin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and purification of Beauvericin, a cyclic hexadepsipeptide mycotoxin, from fungal cultures, particularly Fusarium species. The methodologies outlined are based on established solvent extraction and chromatographic techniques.
I. Introduction
This compound, first isolated from the entomopathogenic fungus Beauveria bassiana, is a secondary metabolite produced by various fungi, including numerous Fusarium species.[1][2][3] It is a cyclic hexadepsipeptide composed of alternating N-methyl-L-phenylalanine and D-α-hydroxy-isovaleric acid residues.[1][2][3] this compound has garnered significant interest due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties, making it a molecule of interest for agricultural and pharmaceutical research. This document provides a comprehensive guide to its isolation and purification from fungal cultures.
II. Data Presentation: Quantitative Analysis of this compound Production
The yield of this compound can vary significantly depending on the fungal species, strain, culture medium, and incubation time. The following table summarizes reported this compound yields from various Fusarium species under different culture conditions.
| Fungal Species | Culture Substrate | Incubation Time (days) | Extraction Solvent System | Reported Yield | Reference |
| Fusarium proliferatum M-5991 | Cracked Corn | Not Specified | Not Specified | ~1000 mg/kg | [4] |
| Fusarium subglutinans & F. sacchari | Corn Grits | 28 | Acetonitrile:Methanol:Water (16:3:1) | Varies (Qualitatively High) | [2][3] |
| Fusarium oxysporum 5-19 | Czapek Medium (Liquid) | 10 | Ethyl Acetate | ~2.5 mg/L | [5] |
| Various Fusarium Species | Corn Grits | Not Specified | Acetonitrile:Water (90:10) | 2.2 - 720 µg/g | [6] |
| Fusarium Species | Maize Kernels | Not Specified | Acetonitrile:Methanol:Water (16:3:1) | Varies (up to 230 µg/g for F. sambucinum) | [7] |
III. Experimental Protocols
This section details the step-by-step procedures for the extraction and purification of this compound from fungal cultures.
Protocol 1: Solid-State Fermentation and Extraction
This protocol is adapted from methods used for Fusarium species grown on solid substrates like corn grits or rice.
Materials:
-
Fungal culture grown on a solid substrate (e.g., autoclaved corn grits or rice)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
n-Heptane
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Waring blender
-
Whatman No. 4 filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Harvesting: After the desired incubation period (e.g., 28 days), harvest the fungal culture from the solid substrate.[2][3]
-
Extraction:
-
Filtration: Filter the crude extract through Whatman No. 4 filter paper to remove solid debris.[2][3]
-
Defatting (Liquid-Liquid Partitioning):
-
Solvent Evaporation: Evaporate the defatted extract to near dryness using a rotary evaporator at a temperature not exceeding 80°C.[2]
-
Resuspension and Dichloromethane Extraction:
-
Drying and Final Evaporation:
-
Dry the dichloromethane phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the dichloromethane to dryness under reduced pressure. The resulting residue is the crude this compound extract.
-
Protocol 2: Liquid Fermentation and Extraction
This protocol is suitable for fungal cultures grown in liquid media.
Materials:
-
Fungal liquid culture
-
Ethyl Acetate
-
Methanol
-
Gauze
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelia and Broth: At the end of the fermentation period, filter the entire culture broth through gauze to separate the fungal mycelia from the liquid filtrate.[5]
-
Solvent Extraction:
-
Transfer the filtrate to a large separatory funnel.
-
Extract the filtrate with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.[5]
-
-
Collection and Evaporation:
-
Collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate at a low temperature (e.g., 25°C) in a vacuum to yield the crude extract.[5]
-
Protocol 3: Purification by Column Chromatography
This protocol describes a general method for purifying the crude this compound extract.
Materials:
-
Crude this compound extract
-
Silica gel 60 (200-400 mesh)
-
Chloroform
-
2-Propanol
-
Methanol
-
Chromatography column
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of methanol (e.g., 1 mL) and apply it to the top of the silica gel column.[7]
-
Column Preconditioning: Precondition the column by passing 5 mL of chloroform:2-propanol (95:5, v/v) through it.[7]
-
Washing: Wash the column with 3 mL of the same solvent mixture to remove impurities.[7]
-
Elution: Elute the this compound from the column using 5 mL of the chloroform:2-propanol (95:5, v/v) solvent system.[7]
-
Fraction Collection and Analysis: Collect the eluate and evaporate the solvent. The purity of the resulting this compound can be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
For higher purity, preparative or semi-preparative HPLC can be employed.
Materials:
-
Partially purified this compound extract
-
HPLC system with a preparative or semi-preparative C18 column (e.g., Phenomenex Gemini-NX C18 or Synergi Hydro-RP).[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the this compound extract in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water. A common starting point is 85:15 (v/v) acetonitrile:water.[8]
-
Flow Rate: Adjust according to the column dimensions (e.g., 1 mL/min for analytical scale, higher for preparative).[8]
-
Detection: UV detector at 210 nm.[8]
-
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak. The retention time for this compound is typically around 9-10.5 minutes under these conditions.[7][8]
-
Purity Confirmation: Analyze the collected fractions using analytical HPLC or other spectroscopic methods (e.g., MS, NMR) to confirm purity.
IV. Mandatory Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a non-ribosomal process catalyzed by the multifunctional enzyme this compound Synthetase.[1][4][9] The key substrates are L-phenylalanine and D-α-hydroxy-isovaleric acid.[1][4][9]
Caption: Simplified pathway of this compound biosynthesis by a non-ribosomal peptide synthetase (NRPS).
Experimental Workflow for this compound Isolation and Purification
The following diagram illustrates the general workflow for isolating and purifying this compound from fungal cultures.
Caption: General workflow for the isolation and purification of this compound from fungal cultures.
References
- 1. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 3. scielo.br [scielo.br]
- 4. Biosynthesis of the cyclooligomer depsipeptide this compound, a virulence factor of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound, Moniliformin, Fusaproliferin, and Fumonisins B1, B2, and B3 by Fifteen Ex-Type Strains of Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Production of Beauvericin: A Detailed Guide to Fermentation and Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the production of Beauvericin, a cyclic hexadepsipeptide mycotoxin with significant insecticidal, antimicrobial, and cytotoxic activities. The following sections outline the key fermentation strategies and extraction methodologies to guide researchers in obtaining this promising bioactive compound.
I. Fermentation Protocols for this compound Production
This compound can be produced through both submerged fermentation (SmF) and solid-state fermentation (SSF), primarily using fungal strains such as Fusarium spp. and Beauveria bassiana. The choice of fermentation technique significantly impacts the yield and scalability of production.
A. Submerged Fermentation (SmF)
Submerged fermentation is a widely used method for producing this compound in a liquid medium. This technique allows for better control of environmental parameters and is more amenable to industrial scale-up.
Key Considerations for Submerged Fermentation:
-
Fungal Strain: High-yielding strains are crucial. Fusarium oxysporum and Fusarium redolens have been extensively studied for this compound production.[1][2][3]
-
Culture Medium: The composition of the culture medium is a critical factor influencing mycelial growth and this compound synthesis. Glucose has been identified as the optimal carbon source, while peptone and sodium nitrate (NaNO3) are effective organic and inorganic nitrogen sources, respectively.[1][2][4][5]
-
Fermentation Conditions: Parameters such as pH, temperature, and aeration must be optimized. A fed-batch approach, where glucose is added during the exponential growth phase, can significantly increase this compound yield by mitigating substrate inhibition.[3][4]
Table 1: Comparison of Media and Conditions for Submerged Fermentation of this compound
| Fungal Strain | Carbon Source | Nitrogen Source | Other Key Components | Incubation Time (days) | This compound Yield | Reference |
| Fusarium oxysporum KFCC 11363P | Glucose (108 mM) | NaNO3 (25 mM) | Fusarium defined medium | Not Specified | Maximized production | [1][2] |
| Fusarium redolens Dzf2 | Glucose (49.0 g/L) | Peptone (13.0 g/L) | pH 6.6 | Not Specified | 198 mg/L | [3] |
| Fusarium redolens Dzf2 (Fed-batch) | Glucose (initial 49.0 g/L, fed 10 g/L) | Peptone (13.0 g/L) | pH 6.6 | Not Specified | 234 mg/L | [3] |
| Fusarium oxysporum 5-19 | Glucose (30 g/L) | NaNO3 (3 g/L) | Czapek medium | 10 | ~2.5 mg/L | [6] |
Protocol 1: Submerged Fermentation of Fusarium oxysporum for this compound Production
-
Inoculum Preparation:
-
Culture the selected Fusarium oxysporum strain on Potato Dextrose Agar (PDA) plates at 28°C for 7 days.
-
Aseptically transfer a small piece of the mycelium into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose (PD) liquid medium.
-
Incubate the seed culture at 28°C for 3 days on a rotary shaker at 150 rpm.
-
-
Fermentation:
-
Prepare the production medium (e.g., Fusarium defined medium or Czapek medium as detailed in Table 1).
-
Transfer 10 mL of the seed culture into a 500 mL Erlenmeyer flask containing 200 mL of the production medium.
-
Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 10 days.[6]
-
-
Harvesting:
-
After the incubation period, collect the entire fermentation broth.
-
Separate the mycelia from the culture filtrate by filtration through gauze or a suitable filter paper. This compound is primarily an intracellular product, so the mycelia should be collected for extraction.[4]
-
B. Solid-State Fermentation (SSF)
Solid-state fermentation involves the growth of microorganisms on a solid substrate in the absence or near absence of free water. SSF has been shown to yield higher concentrations of this compound compared to SmF.[7][8][9][10]
Key Advantages of Solid-State Fermentation:
-
Higher Yields: SSF can lead to significantly higher this compound production. For instance, a study using Fusarium oxysporum AB2 reported a yield of 22.8 mg/L in SSF compared to 0.8 mg/L in SmF under similar conditions.[9][11]
-
Use of Agro-industrial Residues: SSF allows for the use of various solid substrates, including agricultural wastes like corn grits.[12][13][14]
-
Co-culturing: The use of co-cultures, for example, Fusarium oxysporum with Epicoccum nigrum, has been shown to further enhance this compound production in SSF.[9]
Table 2: Comparison of Solid-State Fermentation Conditions for this compound Production
| Fungal Strain | Substrate | Key Parameters | Incubation Time (days) | This compound Yield | Reference |
| Beauveria bassiana | Shrimp shells | 75% relative humidity, pH 5.0, 25°C | 9 (peak gene expression) | Not quantified | [7][8] |
| Fusarium oxysporum AB2 | Polyurethane foam (inert support) with optimized liquid medium | 3x concentrated medium | 7-11 | 65.3 mg/L | [9][10] |
| Fusarium oxysporum AB2 and Epicoccum nigrum TORT (Co-culture) | Polyurethane foam with optimized liquid medium | 3x concentrated medium | 7-11 | 84.6 mg/L | [9] |
| Fusarium subglutinans / F. sacchari | Corn grits | Room temperature, in the dark | 28 | Not quantified | [12][13][14] |
Protocol 2: Solid-State Fermentation of Fusarium spp. on Corn Grits
-
Substrate Preparation:
-
Place 15 g of corn grits in a 250 mL Erlenmeyer flask.
-
Adjust the moisture content to 45% with distilled water.
-
Autoclave the flasks to sterilize the substrate.[13]
-
-
Inoculation:
-
Prepare a spore suspension of the desired Fusarium strain (e.g., F. subglutinans or F. sacchari) with a concentration of approximately 1x10^6 spores/mL.
-
Inoculate the sterilized corn grits with the spore suspension.[13]
-
-
Fermentation:
-
Harvesting:
-
After the incubation period, the entire fermented solid mass is ready for extraction.
-
II. Extraction and Purification Protocols
The extraction of this compound from the fungal biomass is a critical step in its isolation. As an intracellular metabolite, efficient cell disruption and solvent extraction are necessary.[4]
A. Solvent Extraction
A variety of organic solvents and their mixtures have been used for the extraction of this compound. The choice of solvent depends on the fermentation matrix and the desired purity of the final product.
Table 3: Solvents and Methods for this compound Extraction
| Extraction Solvent | Procedure | Source Material | Reference |
| Acetonitrile:Methanol:Water (16:3:1 v/v/v) | Overnight extraction, blending, filtration, defatting with n-heptane, evaporation, and re-dissolving. | Fermented corn grits | [12][13][14] |
| Ethyl Acetate | Extraction from the culture filtrate. | Liquid fermentation broth | [6] |
| Acetonitrile:Water (90:10 v/v) | Shaking for 30 minutes. | Fungal cultures | [15] |
| Methylene Chloride | Liquid-liquid extraction from a methanol:water solution of the initial extract. | Dried and ground fungal cultures | [16] |
Protocol 3: Extraction of this compound from Solid-State Fermentation
-
Initial Extraction:
-
Defatting:
-
Solvent Evaporation and Re-dissolution:
-
Final Extraction:
B. Purification
Further purification of the crude this compound extract can be achieved using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): A qualitative method for detecting the presence of this compound. A common solvent system is acetic acid:methanol:water (100:5:1).[14]
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification and purification of this compound. A C18 reverse-phase column is typically employed.[16]
-
Molecularly Imprinted Cryogels: A selective purification method with a high adsorption capacity for this compound.[17]
III. Visualization of Pathways and Workflows
A. This compound Biosynthesis Pathway
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The key enzyme, this compound synthetase, catalyzes the condensation of D-hydroxyisovaleric acid and N-methyl-L-phenylalanine.[4][18][19]
Caption: Biosynthesis pathway of this compound.
B. Experimental Workflow: Submerged Fermentation and Extraction
The following diagram illustrates the general workflow for producing and extracting this compound using submerged fermentation.
Caption: Workflow for this compound production via SmF.
C. Experimental Workflow: Solid-State Fermentation and Extraction
This diagram outlines the typical workflow for this compound production and extraction using solid-state fermentation.
Caption: Workflow for this compound production via SSF.
References
- 1. jmb.or.kr [jmb.or.kr]
- 2. Statistical optimization of growth medium for the production of the entomopathogenic and phytotoxic cyclic depsipeptide this compound from Fusarium oxysporum KFCC 11363P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergence and Expression Levels of this compound Synthetase Gene from Beauveria bassiana Bb-882.5 in Solid State Fermentation [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Improvement of this compound production by Fusarium oxysporum AB2 under solid-state fermentation using an optimised liquid medium and co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Production of this compound, Moniliformin, Fusaproliferin, and Fumonisins B1, B2, and B3 by Fifteen Ex-Type Strains of Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Application Notes: In Vitro Determination of Beauvericin Cytotoxicity using the MTT Assay
Introduction
Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including several Fusarium species.[1][2] It is a natural contaminant of cereals and grain products.[3] this compound has garnered significant interest in biomedical research due to its wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][4] This cytotoxicity is primarily attributed to its ionophoric properties, which disrupt cellular ion homeostasis, leading to apoptosis.[2][3]
The mechanism of this compound's cytotoxicity involves several interconnected cellular events. Its primary mode of action is related to its ability to form channels in cellular membranes, which increases their permeability to cations, especially calcium (Ca²⁺).[1][5] This influx of extracellular Ca²⁺ elevates intracellular calcium levels, triggering a cascade of downstream events.[5][6] The increased cytosolic Ca²⁺ concentration leads to mitochondrial stress, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death, or apoptosis.[6] Furthermore, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a crucial role in inducing apoptosis in cancer cells.[7]
To quantify the cytotoxic effects of compounds like this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method.[8][9] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By dissolving these formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength. This allows for the quantitative assessment of this compound's dose-dependent impact on cell viability.[10][11]
Signaling Pathways of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves the disruption of calcium homeostasis, leading to the activation of intrinsic apoptotic pathways. Additionally, it influences other critical signaling cascades like the MAPK pathway.
-
Calcium-Mediated Mitochondrial Pathway: this compound acts as an ionophore, facilitating the influx of extracellular Ca²⁺ into the cytosol.[1][6] This sudden increase in intracellular Ca²⁺ triggers the mitochondrial permeability transition, leading to the release of cytochrome c into the cytoplasm.[12] Cytochrome c then activates a caspase cascade (including caspase-3), which executes the final stages of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[6][12]
-
MAPK Pathway Activation: In certain cell types, such as human non-small cell lung cancer A549 cells, this compound has been shown to activate the MEK1/2-ERK42/44-90RSK signaling pathway, a key component of the broader MAPK pathway.[13][7] This activation is another significant contributor to the induction of apoptosis.[13]
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes, which are present in viable cells, reflect the number of viable cells. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11] The formazan crystals are then solubilized, and the colored solution is quantified by measuring its absorbance at a wavelength between 500 and 600 nm using a multi-well plate reader. The intensity of the purple color is directly proportional to the number of living cells.[9]
Materials and Reagents
-
This compound (BEA) stock solution (dissolved in DMSO or ethanol)
-
Selected cell line (e.g., HepG2, A549, SH-SY5Y)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
-
Inverted microscope
Detailed Protocol for MTT Assay
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Day 1: Cell Seeding
-
Culture the selected cells until they reach approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to achieve the desired seeding density (typically 5,000–10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should span a range determined from literature or preliminary experiments (e.g., 0.1 µM to 50 µM).
-
Also, prepare a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound concentration).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3/4/5: MTT Addition and Incubation
-
After the incubation period, visually inspect the cells under an inverted microscope to observe any morphological changes.
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
Day 3/4/5: Solubilization and Absorbance Measurement
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Cover the plate with foil to protect it from light and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
Data Analysis
-
Subtract Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the logarithm of the this compound concentration on the X-axis. Non-linear regression analysis is then used to fit the data and calculate the precise IC₅₀ value.
Summary of this compound Cytotoxicity (IC₅₀ Values)
The cytotoxic effect of this compound has been evaluated across numerous cell lines, with IC₅₀ values varying based on the cell type and exposure duration.
| Cell Line | Description | Exposure Time (h) | IC₅₀ Value (µM) |
| NCI-H460 | Human non-small-cell lung cancer | 72 | 1.81 |
| MIA Pa Ca-2 | Human pancreatic carcinoma | 72 | 0.01 |
| MCF-7 | Human breast cancer | 72 | 0.84 |
| SF-268 | Human CNS cancer (glioma) | 72 | 0.17 |
| PC-3M | Metastatic prostate cancer | 20 | 3.8 |
| MDA-MB-231 | Metastatic breast cancer | 40 | 7.5 |
| SH-SY5Y | Human neuroblastoma | 24 | 12.0 |
| SH-SY5Y | Human neuroblastoma | 48 | 3.25 |
| CT-26 | Murine colon carcinoma | 72 | 1.8 |
| HL-60 | Human promyelocytic leukemia | 24 | ~15 |
| U-937 | Human histiocytic lymphoma | 24 | ~30 |
| Table compiled from data in references[14][15][16][17][18]. |
| Cell Line | Description | Exposure Time (h) | IC₅₀ Value (µM) |
| HepG2 | Human hepatocellular carcinoma | 24 | 7.5 ± 0.4 |
| HepG2 | Human hepatocellular carcinoma | 48 | 5.0 ± 0.3 |
| HepG2 | Human hepatocellular carcinoma | 72 | 3.0 ± 0.6 |
| CHO-K1 | Chinese hamster ovary | 24 | 10.7 ± 3.7 |
| CHO-K1 | Chinese hamster ovary | 48 | 2.5 ± 3.3 |
| CHO-K1 | Chinese hamster ovary | 72 | 2.2 ± 3.3 |
| Table compiled from data in reference[16]. |
References
- 1. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 2. In vitro mechanisms of this compound toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of the emerging mycotoxins this compound and enniatins: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 7. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 12. This compound induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beauvericin's Antileishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models and protocols for evaluating the antileishmanial activity of Beauvericin (BEA), a fungal secondary metabolite. The following sections detail in vitro and in vivo methodologies, summarize key quantitative data, and illustrate the primary signaling pathway and experimental workflows.
Introduction to this compound's Antileishmanial Potential
This compound, a cyclic hexadepsipeptide mycotoxin, has demonstrated significant activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis.[1][2][3][4][5] Its primary mechanism of action involves acting as a calcium ionophore, leading to a cytotoxic increase in intracellular calcium levels within the parasite.[1][2][3][5] This disruption of calcium homeostasis triggers downstream cellular stress responses, affecting lipid metabolism and other vital functions.[1][2][3][5] Furthermore, this compound has been shown to interact with ABC transporters, suggesting a potential role in overcoming drug resistance.[6] These characteristics make this compound a promising candidate for further investigation as a novel antileishmanial agent.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various Leishmania species and cell lines, as reported in the literature.
Table 1: In Vitro Antileishmanial Activity of this compound (IC50 values in µM)
| Leishmania Species | Promastigote | Amastigote (intracellular) | Axenic Amastigote | Reference(s) |
| L. tropica | 0.25 ± 0.002 | 0.27 ± 0.002 | - | [1][2][3][5] |
| L. amazonensis | 0.7 - 1.3 | 0.8 ± 0.1 | - | [4] |
| L. braziliensis | 0.7 - 1.3 | - | - | [4] |
| L. tropica (Miltefosine-resistant) | 8.14 (in combination with Miltefosine) | 7.18 (in combination with Miltefosine) | 11.1 (in combination with Miltefosine) | [6] |
Table 2: Cytotoxicity of this compound against Mammalian Cells (CC50 values in µM)
| Cell Line | CC50 (µM) | Reference(s) |
| Macrophage-like cells | 2.61 ± 0.01 | [1][3] |
| L929 fibroblasts | 45.5 ± 0.9 | [7] |
| Caco-2 | 3.9 ± 0.7 - 20.62 ± 6.9 | [8] |
| HT-29 | 9.75 ± 4.4 - 15.00 ± 6.9 | [8] |
| CHO-K1 | > 10 | [7] |
Table 3: Selectivity Index of this compound
| Leishmania Species vs. Host Cell | Selectivity Index (SI = CC50 Host Cell / IC50 Amastigote) | Reference(s) |
| L. amazonensis vs. Macrophages | 22 - 30 | [4] |
Experimental Protocols
In Vitro Models
In vitro assays are fundamental for the initial screening and mechanistic studies of antileishmanial compounds. The most relevant models focus on the clinically relevant intracellular amastigote stage of the parasite.
-
Objective: To propagate the promastigote stage of the parasite for subsequent assays.
-
Materials:
-
Leishmania species of interest (e.g., L. tropica, L. amazonensis)
-
M199 medium or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Initiate or sub-culture Leishmania promastigotes in supplemented medium in tissue culture flasks.
-
Incubate at 26°C.
-
Monitor parasite growth and maintain the culture in the logarithmic phase of growth by regular sub-culturing every 3-4 days.
-
Harvest stationary phase promastigotes for infectivity assays.
-
-
Objective: To determine the IC50 of this compound against Leishmania promastigotes.
-
Protocol:
-
Seed log-phase promastigotes into a 96-well plate at a density of 1 x 106 parasites/mL.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., Miltefosine) and a negative control (vehicle).
-
Incubate the plate at 26°C for 48-72 hours.
-
Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
-
Objective: To evaluate the efficacy of this compound against the clinically relevant intracellular amastigote stage.
-
Materials:
-
Macrophage cell line (e.g., THP-1, J774, or primary peritoneal macrophages)
-
Complete culture medium for macrophages (e.g., RPMI-1640 with 10% FBS)
-
Stationary-phase Leishmania promastigotes
-
This compound
-
Giemsa stain
-
-
Protocol:
-
Seed macrophages in a 96-well plate (with coverslips for microscopy) and allow them to adhere. For THP-1 cells, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for another 48-72 hours.
-
Fix the cells, stain with Giemsa, and determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value.
-
In Vivo Models
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism, taking into account pharmacokinetic and pharmacodynamic properties.
-
Objective: To assess the in vivo efficacy of this compound in reducing lesion size and parasite burden.
-
Animal Model: BALB/c mice are highly susceptible and are a standard model.[9]
-
Protocol:
-
Infect female BALB/c mice (6-8 weeks old) at the base of the tail or in the footpad with 1 x 106 stationary-phase L. amazonensis promastigotes.
-
Allow lesions to develop (typically 3-4 weeks).
-
Once lesions are established, begin treatment with this compound. Administration can be intraperitoneal or topical.[7]
-
Include a vehicle control group and a positive control group (e.g., Amphotericin B).
-
Monitor lesion size weekly using a digital caliper.
-
At the end of the treatment period, sacrifice the animals and determine the parasite load in the lesion and draining lymph nodes by limiting dilution assay or qPCR.
-
-
Objective: An alternative, cost-effective, and ethically advantageous invertebrate model for preliminary in vivo efficacy studies.[1][3]
-
Protocol:
-
Infect G. mellonella larvae with Leishmania promastigotes by injecting into the hemocoel.
-
Administer this compound at a predetermined optimal dose (e.g., 0.1 mg/kg).[1][3]
-
Monitor larval survival over a period of 14 days.
-
Quantify the parasite burden in the hemolymph at different time points using RT-qPCR.[1][3]
-
Visualizations
Experimental Workflows
Caption: General experimental workflow for evaluating this compound's antileishmanial activity.
Signaling Pathway
Caption: Proposed mechanism of action of this compound in Leishmania.
References
- 1. Frontiers | Evaluation of this compound’s activity and mode of action against all life stages of L. tropica for cutaneous Leishmaniasis therapy [frontiersin.org]
- 2. Evaluation of this compound's activity and mode of action against all life stages of L. tropica for cutaneous Leishmaniasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound’s activity and mode of action against all life stages of L. tropica for cutaneous Leishmaniasis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Leishmanicidal Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound and Enniatins: In Vitro Intestinal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Modeling and Molecular Docking of Beauvericin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin (BEA), a cyclic hexadepsipeptide mycotoxin produced by fungi such as Beauveria bassiana and Fusarium species, has garnered significant attention for its diverse biological activities.[1][2][3] Initially studied for its insecticidal and antimicrobial properties, recent research has illuminated its potential as an anticancer, antiviral, and immunomodulatory agent.[1][4][5] The journey from a mycotoxin to a potential therapeutic agent has been significantly accelerated by in silico modeling and molecular docking.[6][7][8] These computational techniques provide a rapid, cost-effective framework to elucidate its mechanisms of action, identify molecular targets, and predict pharmacokinetic properties, thereby guiding further experimental validation.[8][9]
This document provides detailed application notes on the use of computational methods in this compound research and standardized protocols for performing molecular docking and analysis.
Application Notes
Elucidating Mechanisms of Action
In silico modeling is a cornerstone for understanding how this compound exerts its biological effects at a molecular level.
-
Ionophoric Activity and Calcium Influx: A primary mechanism of this compound's cytotoxicity is its ability to act as an ionophore, disrupting cellular ion homeostasis.[1][2][10] It forms channels in cell membranes, facilitating the influx of cations, particularly Ca2+.[2] This increase in intracellular calcium concentration is a critical event that triggers downstream signaling cascades leading to cell death.[1][4][8]
-
Induction of Apoptosis: Molecular studies confirm that this compound induces apoptosis through the intrinsic mitochondrial pathway. The elevated intracellular Ca2+ levels lead to a decrease in the mitochondrial membrane potential, prompting the release of cytochrome c into the cytosol.[2][8][11] This, in turn, activates a caspase cascade, including the executioner caspase-3, which orchestrates the biochemical events of apoptosis.[8][11][12][13] Computational models help visualize these interactions and predict the stability of this compound within the membrane environment.
-
Modulation of Signaling Pathways: Research indicates that this compound influences several key cellular signaling pathways, including MAPK, NF-κB, and JAK/STAT.[1][2] By docking this compound to proteins within these pathways, researchers can hypothesize how it modulates their activity, contributing to its anticancer effects.
Target Identification and Validation
Molecular docking has been instrumental in identifying and validating a wide array of protein targets for this compound, highlighting its multi-target potential.
-
Anticancer Targets: Docking studies have shown that this compound has a strong binding affinity for acyl-CoA: cholesterol acyltransferase 1 (ACAT1), an enzyme implicated in tumor progression.[14] It has also been identified as an inhibitor of Cathepsin B (CTSB), another protein relevant to cancer therapy.[15][16]
-
Antiviral Targets: In the context of viral diseases, this compound has been modeled against key SARS-CoV-2 proteins. In silico results revealed favorable binding energies to the main protease (3CLpro) and the spike glycoprotein, suggesting it could act as both a competitive and allosteric inhibitor to impede viral replication and entry.[17][18][19]
-
Drug Resistance and Efflux Pumps: Computational approaches have been used to model this compound's interaction with ABC transporters like P-glycoprotein, which are involved in multidrug resistance.[8] These models suggest this compound may act as an inhibitor of these pumps, potentially reversing drug resistance in cancer cells or pathogens.[8]
Pharmacokinetic (ADMET) Prediction
In silico tools are crucial for the early assessment of the drug-like properties of this compound, predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
-
Metabolism by Cytochrome P450: Predictive models and experimental data show that this compound is a potent inhibitor of key cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2C19.[8][20] This is a critical consideration for potential drug-drug interactions.[8][21][22]
-
Blood-Brain Barrier (BBB) Permeability: Due to its lipophilic nature, in silico predictions and in vivo models suggest that this compound can cross the blood-brain barrier, which is relevant for its potential neurological effects or for treating central nervous system diseases.[8]
-
P-glycoprotein Interaction: ADMET predictions indicate that this compound is a substrate and inhibitor of P-glycoprotein (P-gp), which affects its distribution and potential to overcome multidrug resistance.[18][23][24]
Quantitative Data Summary
The following tables summarize key quantitative data from various in silico and related experimental studies on this compound.
Table 1: Molecular Docking Performance of this compound with Various Protein Targets
| Target Protein | Organism/Virus | PDB ID | Docking Software | Binding Energy / Score (kcal/mol) | Key Interacting Residues | Reference(s) |
| Main Protease (3CLpro) - Pocket A | SARS-CoV-2 | 6LU7 | Molsoft ICM-Pro | -7.24 | H41, M49, F140, N142, C145, E166 | [18] |
| Spike Glycoprotein (S protein) | SARS-CoV-2 | 6M0J | Molsoft ICM-Pro | -5.81 | N331 | [18] |
| Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) | Homo sapiens | Modelled | - | Not Specified | His425, Tyr429 | [14] |
| Cathepsin B (CTSB) | Homo sapiens | - | - | Not Specified | Putative binding site identified | [15][16] |
| MurE ligase | Bacterial | - | - | -7.2 | Not Specified | [25] |
Table 2: In Silico Predicted and Experimental Pharmacokinetic Properties of this compound
| Parameter | Method | Predicted/Measured Value | Outcome/Implication | Reference(s) |
| Metabolism | ||||
| CYP3A4/5 Inhibition | In vitro (HLM) | IC₅₀: 1.2 µM, Kᵢ: 0.5 µM | Potent inhibitor; high risk of drug-drug interactions. | [20] |
| CYP2C19 Inhibition | In vitro (HLM) | IC₅₀: 1.3 µM, Kᵢ: 1.9 µM | Potent inhibitor; high risk of drug-drug interactions. | [20] |
| CYP3A1/2 Inhibition | In vitro (RLM) | IC₅₀: 1.3 µM | Potent inhibitor in rats. | [20] |
| CYP3A4 Substrate | In silico (pkCSM) | Yes | Metabolized by CYP3A4. | [18] |
| Distribution | ||||
| BBB Permeability (logBB) | In silico (pkCSM) | -0.831 | Predicted to be poorly distributed to the brain. | [18] |
| CNS Permeability (logPS) | In silico (pkCSM) | -2.408 | Predicted to have low CNS penetration. | [18] |
| Transport | ||||
| P-glycoprotein I inhibitor | In silico (pkCSM) | Yes | May overcome P-gp mediated multidrug resistance. | [18] |
| P-glycoprotein II inhibitor | In silico (pkCSM) | Yes | May overcome P-gp mediated multidrug resistance. | [18] |
Signaling Pathways and Workflows
This compound-Induced Apoptotic Pathway
The primary cytotoxic mechanism of this compound involves the induction of apoptosis through a calcium-dependent mitochondrial pathway.
General Workflow for In Silico Analysis
A typical computational workflow for investigating a natural product like this compound involves several sequential stages, from initial screening to detailed simulation.
Experimental Protocols
Protocol 1: Molecular Docking of this compound with a Target Protein using AutoDock Vina
This protocol outlines the standard procedure for docking this compound to a protein target using the widely cited AutoDock Vina software.[8]
1. Preparation of Ligand (this compound) a. Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database (e.g., PubChem). b. Use a molecular modeling tool (e.g., AutoDock Tools, PyMOL, Chimera) to add polar hydrogens and compute Gasteiger charges. c. Save the prepared ligand structure in the PDBQT format, which includes atomic coordinates, charges, and atom types.
2. Preparation of Target Protein (Receptor) a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein using AutoDock Tools: i. Remove all water molecules and non-interacting ions/ligands from the PDB file. ii. Add polar hydrogens to the protein structure. iii. Compute and assign Gasteiger charges to all atoms. iv. Merge non-polar hydrogens. v. Save the prepared receptor structure in the PDBQT format.
3. Definition of the Search Space (Grid Box) a. Identify the binding site of the protein. For a known site, center the grid box on the co-crystallized ligand or catalytically active residues. b. For blind docking, where the binding site is unknown, create a grid box that encompasses the entire protein surface.[8] c. Use AutoDock Tools to define the center and dimensions (x, y, z) of the grid box. Ensure it is large enough to allow the ligand to move and rotate freely. d. Save the grid parameters in a configuration file (e.g., conf.txt).
4. Execution of Molecular Docking a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt c. Vina will perform the docking simulation, generating a set of predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).
5. Analysis of Results a. The output file (e.g., output.pdbqt) will contain the coordinates of this compound in its various predicted binding poses. b. Load the original receptor PDBQT and the output PDBQT files into a visualization software (e.g., PyMOL, Chimera, BIOVIA Discovery Studio). c. Analyze the top-ranked pose. A lower (more negative) binding affinity score indicates a more favorable binding interaction. d. Visualize and identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.
Protocol 2: Post-Docking Validation with Molecular Dynamics (MD) Simulation
To assess the stability of the docked this compound-protein complex, an MD simulation is essential.[9][17][18]
1. System Preparation a. Select the best-ranked pose from the molecular docking results. b. Use an MD simulation package like GROMACS or AMBER. c. Solvate the complex in a periodic box of water molecules (e.g., TIP3P). d. Add counter-ions to neutralize the system's charge. e. Generate the topology files for the protein (using a force field like CHARMM36) and the ligand (using a parameterization server like CGenFF or antechamber).[18]
2. Simulation Execution a. Perform an energy minimization of the system to remove steric clashes. b. Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble. c. Equilibrate the system's pressure under NPT (constant pressure) ensemble. d. Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.[9]
3. Trajectory Analysis a. Analyze the MD trajectory to evaluate the stability of the complex. b. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. c. Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions. d. Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) observed during docking over the simulation time. e. Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more accurate estimation of the binding affinity.
Conclusion
In silico modeling and molecular docking are indispensable tools in the modern drug discovery pipeline, and their application to this compound has been profoundly insightful.[6][8] These computational methods have provided a detailed understanding of its pro-apoptotic and antiviral mechanisms, identified novel therapeutic targets, and offered critical foresight into its pharmacokinetic profile. The protocols and data presented here serve as a comprehensive resource for researchers aiming to further explore and harness the therapeutic potential of this compound, guiding its rational development from a fungal metabolite into a humanized drug.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. Item - Computational Applications: this compound from a Mycotoxin into a Humanized Drug - Figshare [manara.qnl.qa]
- 8. Computational Applications: this compound from a Mycotoxin into a Humanized Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 11. Anticancer activity and mechanism investigation of this compound isolated from secondary metabolites of the mangrove endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent Anticancer Activities of this compound Against KB Cells In Vitro by Inhibiting the Expression of ACAT1 and Exploring Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 18. In silico evidence of this compound antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An inhibition study of this compound on human and rat cytochrome P450 enzymes and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Silico Prediction of Drug-Drug Interactions Mediated by Cytochrome P450 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application of Beauvericin in Computer-Aided Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana.[1][2][3] Initially investigated for its insecticidal properties, this compound has emerged as a molecule of significant interest in the pharmaceutical and medical fields due to its diverse biological activities.[1][2][4] These activities include anticancer, antiviral, antibacterial, antifungal, and immunomodulatory effects.[5][6][7] The advent of in silico modeling has provided a powerful tool for accelerating drug discovery and repurposing, and this compound has become a promising candidate for such computational studies.[1][4][8][9] Computer-aided drug discovery (CADD) techniques, such as molecular docking and molecular dynamics simulations, are being employed to elucidate the mechanisms of action of this compound and to explore its therapeutic potential against a range of diseases.[1][2][9]
The primary mechanism of this compound's cytotoxic action is attributed to its ionophoric activity, where it facilitates the transport of cations, particularly calcium (Ca²⁺), across biological membranes.[5][6][10] This disruption of ion homeostasis leads to increased intracellular calcium levels, mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[5][6][10] Furthermore, this compound has been shown to modulate various intracellular signaling pathways, including the MAPK, PI3K/AKT, and NF-κB pathways, which are critical in cell survival and proliferation.[6][7][11]
This document provides detailed application notes and protocols for researchers interested in utilizing computer-aided drug discovery techniques to investigate the therapeutic potential of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing computational studies to investigate its mechanism of action and to identify potential therapeutic targets.
Apoptosis Induction Pathway
This compound is a potent inducer of apoptosis in various cancer cell lines.[5][6] The primary mechanism involves the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores, leading to mitochondrial-mediated apoptosis.[5][6][10]
Caption: this compound-induced apoptotic signaling pathway.
PI3K/AKT/mTOR Pathway Inhibition
This compound has been shown to inhibit the PI3K/AKT signaling pathway, which is a critical pathway for cell survival, proliferation, and growth.[7] Inhibition of this pathway contributes to its anticancer effects.
Caption: Inhibition of the PI3K/AKT pathway by this compound.
TLR4 Signaling Pathway Activation
Recent studies have indicated that this compound can act as an immunostimulatory agent by activating the Toll-like receptor 4 (TLR4) signaling pathway in dendritic cells.[5][12][13] This leads to the production of pro-inflammatory cytokines and suggests its potential as an adjuvant in immunotherapy.[5][6]
Caption: Activation of the TLR4 signaling pathway by this compound.
Application in Computer-Aided Drug Discovery
In silico approaches are invaluable for investigating the polypharmacology of natural products like this compound. These methods can predict potential biological targets, elucidate binding mechanisms, and guide the design of more potent and selective analogs.
Experimental Workflow for In Silico Analysis
A typical computational workflow for studying this compound is outlined below. This workflow integrates various CADD techniques to move from target identification to lead optimization.
Caption: General workflow for computer-aided drug discovery using this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in silico and in vitro studies on this compound. This data is essential for validating computational models and for comparing the potency of this compound against different targets.
Table 1: In Silico Binding Affinities of this compound to Viral Proteins
| Target Protein | Docking Score (ICM) | Reference | |
| SARS-CoV-2 3CLpro | Pocket A | -28.21 | [14] |
| SARS-CoV-2 3CLpro | Pocket B | -23.75 | [14] |
| SARS-CoV-2 Spike Protein | Pocket A | -27.42 | [14] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Activity | IC₅₀ Value | Reference |
| Immature Dendritic Cells | Cytotoxicity | 1.0 µM | [7] |
| Mature Dendritic Cells | Cytotoxicity | 2.9 µM | [7] |
| Macrophages | Cytotoxicity | 2.5 µM | [7] |
| NG108-15 Neuronal Cells | L-type Ca²⁺ Current Inhibition | 4 µM | [7] |
| Rat Liver Microsomes | CYP3A1/2 Inhibition | 1.3 mM | [7] |
Experimental Protocols
Detailed protocols for key computer-aided drug discovery experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific target and software used.
Protocol 1: Molecular Docking of this compound to a Target Protein
Objective: To predict the binding mode and estimate the binding affinity of this compound to a protein of interest.
Software: AutoDock Vina
Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
If the structure contains multiple chains, select the chain of interest.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
Assign rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space (grid box) for docking. The grid box should encompass the active site of the protein.
-
The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by using pocket prediction software.
-
-
Docking Simulation:
-
Run AutoDock Vina using the prepared protein, ligand, and grid box parameters.
-
The program will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, VMD).
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues in the best-ranked pose.
-
Protocol 2: Molecular Dynamics Simulation of a this compound-Protein Complex
Objective: To assess the stability of the this compound-protein complex and to study its dynamic behavior over time.
Software: GROMACS
Methodology:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex from the molecular docking experiment.
-
Choose an appropriate force field for the protein (e.g., CHARMM36) and generate a topology for this compound (e.g., using a server like CGenFF).
-
Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration: Gradually heat the system to the desired temperature while restraining the protein and ligand.
-
NPT (constant number of particles, pressure, and temperature) equilibration: Relax the pressure of the system to the desired level while maintaining the temperature.
-
-
-
Production Run:
-
Run the production molecular dynamics simulation for a desired length of time (e.g., 100 ns).[1] Trajectories and energy data are saved at regular intervals.
-
-
Analysis of Trajectories:
-
Analyze the simulation trajectory to assess the stability of the complex. Key parameters to analyze include:
-
Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Radius of Gyration (Rg): To assess the compactness of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and the protein.
-
-
Protocol 3: Virtual Screening for this compound Analogs
Objective: To identify novel compounds with similar or improved activity against a specific target by screening a library of compounds against a validated this compound-binding site.
Software: AutoDock Vina, PyRx, or other virtual screening tools.
Methodology:
-
Library Preparation:
-
Obtain a library of small molecules (e.g., from ZINC database, commercial vendors).
-
Prepare the library for docking by converting the molecules to the appropriate format (e.g., PDBQT) and generating 3D conformers if necessary.
-
-
Target Preparation:
-
Use the same prepared protein structure from the molecular docking of this compound.
-
-
Virtual Screening:
-
Use the prepared protein and the compound library as input for a high-throughput virtual screening run.
-
The docking parameters (grid box) should be the same as those used for this compound to ensure screening against the same binding site.
-
-
Hit Selection and Filtering:
-
Rank the screened compounds based on their predicted binding affinities.
-
Apply filters to the top-ranked hits based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
-
-
Post-Screening Analysis:
-
Visually inspect the binding modes of the top-ranked hits to ensure they form favorable interactions with the target protein.
-
Select a small number of promising hits for further experimental validation.
-
Conclusion
This compound is a versatile natural product with a wide range of biological activities, making it an excellent candidate for computer-aided drug discovery and development. The application of in silico techniques has already provided valuable insights into its mechanisms of action and has identified its potential as a therapeutic agent for various diseases, including cancer and viral infections. The protocols and data presented in this document are intended to facilitate further research into the pharmacological properties of this compound and to guide the discovery of novel therapeutic agents based on its unique chemical scaffold. The integration of computational and experimental approaches will be crucial for fully realizing the therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational Applications: this compound from a Mycotoxin into a Humanized Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 4. Computational Applications: this compound from a Mycotoxin into a Humanized Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. researchgate.net [researchgate.net]
- 10. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | The Mycotoxin this compound Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway [frontiersin.org]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Troubleshooting & Optimization
Beauvericin in Experimental Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Beauvericin in experimental assays. The information is designed to help researchers ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: this compound is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution. The solubility in these solvents is approximately 30 mg/mL. This stock solution can then be further diluted with the aqueous buffer or cell culture medium of choice to the desired final concentration. When preparing an aqueous solution from an ethanol stock, it is advised not to store the aqueous solution for more than one day.
Q2: What are the optimal storage conditions for this compound?
A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions prepared in organic solvents like acetonitrile should be stored in the dark at -20°C.[2] For stock solutions in DMSO or other organic solvents, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles. Storage at -80°C can extend the stability of stock solutions for up to six months, while at -20°C, they are typically stable for about one month.[3]
Q3: Is this compound stable in common cell culture media?
A3: While specific data on the stability of this compound in common cell culture media like DMEM or RPMI-1640 is limited, the stability of peptides and other small molecules in such media can be influenced by factors like pH, temperature, and interaction with media components. Given that aqueous solutions of this compound are recommended for use within a day, it is advisable to prepare fresh dilutions in cell culture media for each experiment to minimize potential degradation.
Troubleshooting Guide: Stability and Assay Performance
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
-
Possible Cause 1: Degradation of this compound in aqueous solution.
-
Troubleshooting: this compound has limited stability in aqueous solutions. Prepare fresh dilutions of this compound from a frozen organic stock solution for each experiment. Avoid storing this compound in aqueous buffers or cell culture media for extended periods. It is not recommended to store aqueous solutions for more than one day.[1]
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting: As a lipophilic compound, this compound may adsorb to plastic surfaces of labware, such as pipette tips and microplates, leading to a lower effective concentration. To mitigate this, consider using low-adhesion plasticware or pre-rinsing pipette tips with the this compound solution.
-
-
Possible Cause 3: Freeze-thaw cycles.
-
Troubleshooting: Repeated freezing and thawing of stock solutions can lead to degradation. Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3]
-
Issue 2: High variability between replicate wells in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Poor solubility and precipitation in aqueous media.
-
Troubleshooting: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your cell line and does not exceed a cytotoxic level (typically <0.5%). When diluting the stock solution into your aqueous assay medium, vortex or mix thoroughly to ensure complete dissolution and prevent precipitation. Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause 2: Interference with the MTT assay.
-
Troubleshooting: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by affecting cellular metabolic activity in a way that does not correlate with cell viability. To test for this, include a cell-free control where this compound is added to the assay medium with MTT but without cells. If a color change is observed, it indicates direct reduction of MTT by this compound. In such cases, consider using an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as a lactate dehydrogenase (LDH) release assay or a crystal violet staining assay.
-
Issue 3: Unexpected changes in the physical properties of the this compound solution.
-
Possible Cause 1: Photodegradation.
-
Troubleshooting: Protect this compound stock solutions and experimental setups from direct light exposure. Store stock solutions in amber vials or wrap containers in aluminum foil. When conducting experiments, especially those with long incubation times, keep plates covered or in a dark incubator.
-
-
Possible Cause 2: Thermal degradation.
-
Troubleshooting: Avoid exposing this compound solutions to high temperatures. Studies have shown that this compound degrades at elevated temperatures, with significant reduction observed at temperatures of 160°C and above.[4] While these temperatures are not typical for cell-based assays, it highlights the importance of maintaining proper storage and handling temperatures.
-
Stability of this compound: A Data Summary
The stability of this compound is influenced by several factors, including temperature, solvent, and exposure to light. The following tables summarize the available quantitative data on this compound stability.
Table 1: Storage and Solution Stability of this compound
| Condition | Solvent | Temperature | Duration | Stability/Recommendation |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | Stable for long-term storage.[1] |
| Stock Solution | Acetonitrile | -20°C | Not specified | Store in darkness.[2] |
| Stock Solution | DMSO/Ethanol/DMF | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | DMSO/Ethanol/DMF | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous Solution | Ethanol:PBS (1:2, pH 7.2) | Not specified | < 1 day | Not recommended for storage longer than one day.[1] |
Table 2: Thermal Degradation of this compound in a Model Solution (Initial Concentration: 5 mg/kg)
| Temperature | 3 min | 6 min | 10 min | 15 min | 20 min |
| 160°C | 2.89 ± 0.13 mg/kg | - | - | - | ~1.3 mg/kg (74% reduction) |
| 180°C | - | - | - | - | 50-76% degradation |
| 200°C | - | - | - | - | Complete degradation |
Data adapted from a study on the heat treatment of this compound. The study also noted that in a food matrix (crispy breads), the degradation ranged from 20% to 90% under similar conditions, suggesting that the matrix can have a protective effect.[4]
Experimental Protocols
Protocol: Cytotoxicity Assessment using the MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
-
Visualizing Workflows and Pathways
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - AJMB: Volume 7, Issue 4, Year 2015 - AJMB [ajmb.org]
Technical Support Center: Mechanisms of Resistance to Beauvericin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to Beauvericin in target organisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound observed in target organisms?
A1: The primary mechanisms of resistance to this compound are multifaceted and organism-dependent. The most commonly cited mechanisms include:
-
Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps is a major resistance mechanism. These transporters actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. For instance, in Candida albicans, the ABC transporter Yor1 has been identified as capable of effluxing this compound.[1] Similarly, ABC transporters are implicated in resistance in Leishmania tropica.[2][3][4]
-
Alterations in Drug Targets: While this compound has multiple cellular effects, mutations in its primary targets can confer resistance. For example, in C. albicans, mutations in transcription factors such as TAC1, a key regulator of multidrug efflux, can lead to resistance.[1]
-
Enzymatic Degradation: Although less commonly reported as a primary resistance mechanism, enzymatic degradation of this compound by the target organism is a potential mechanism of detoxification.[5][6]
-
Metabolic Detoxification: Enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) can be involved in the metabolic detoxification of xenobiotics, including this compound, contributing to resistance.[7][8][9][10][11]
Q2: My this compound susceptibility assays are showing inconsistent results. What could be the issue?
A2: Inconsistent results in this compound susceptibility assays can arise from several factors. Please refer to the troubleshooting guide below for potential causes and solutions.
Q3: How does this compound interact with ABC transporters?
A3: this compound has a dual interaction with ABC transporters. It can act as an inhibitor of some ABC transporters, thereby sensitizing multidrug-resistant cells to other drugs. For example, it can block ABC transporters in Candida albicans and reverse the multidrug-resistant phenotype.[12][13] This makes it a potential chemosensitizer. Conversely, this compound itself can be a substrate for certain ABC transporters, such as Yor1 in C. albicans and P-glycoprotein (ABCB1) and ABCG2 in human cells, which can lead to its own efflux and contribute to resistance.[1][14]
Q4: What is the role of cytochrome P450 enzymes in this compound resistance?
A4: Cytochrome P450 enzymes (CYPs) are involved in the metabolism of a wide range of compounds. This compound has been shown to be a potent inhibitor of certain human and rat CYP enzymes, particularly CYP3A4/5 and CYP2C19.[7][8][9] This inhibition can affect the metabolism of co-administered drugs. While direct metabolism of this compound by target organism CYPs as a primary resistance mechanism is not extensively detailed in the provided literature, enhanced metabolic detoxification by P450s is a known general mechanism of resistance to xenobiotics in insects and fungi.[10][11]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in this compound Susceptibility Assays
| Potential Cause | Troubleshooting Step |
| Efflux pump induction during the assay | Pre-incubate cells with an efflux pump inhibitor (e.g., verapamil, though specificity should be considered) before and during this compound exposure to see if this stabilizes the IC50 values. |
| Variability in cell density or growth phase | Standardize the initial cell inoculum concentration and ensure that cells are in the logarithmic growth phase at the start of the experiment. |
| This compound degradation or instability in media | Prepare fresh this compound stock solutions for each experiment. Test the stability of this compound in your specific culture medium over the time course of the assay. |
| Inappropriate solvent or final solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is below the toxic threshold for your target organism. |
| Presence of resistant subpopulations | Perform single-colony-derived cultures for your assays to ensure a homogenous population. Consider plating a sample of the treated population to check for the emergence of resistant colonies. |
Quantitative Data Summary
Table 1: Effect of this compound on Miltefosine IC50 in Leishmania tropica [2][3][4]
| Treatment | Promastigotes IC50 (µM) | Axenic Amastigotes IC50 (µM) | Intracellular Amastigotes IC50 (µM) |
| Miltefosine (ML) alone | 30.83 | 48.17 | 16.83 |
| ML + this compound (BEA) | 8.14 | 11.1 | 7.18 |
Table 2: Inhibitory Effect of this compound on Human and Rat Cytochrome P450 Enzymes [7][8][9]
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Microsome Source |
| CYP3A4/5 | Midazolam | 1.2 | 0.5 | Human Liver |
| CYP2C19 | Mephenytoin | 1.3 | 1.9 | Human Liver |
| CYP3A1/2 | Midazolam | 1.3 | N/A | Rat Liver |
Experimental Protocols
Protocol 1: Determination of IC50 Values using Broth Microdilution Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of this compound against a microbial target.
-
Preparation of Inoculum:
-
Culture the target organism in appropriate liquid medium to mid-logarithmic phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) or appropriate buffer.
-
Resuspend the cells in fresh culture medium and adjust the cell density to a standardized concentration (e.g., 1 x 10^5 cells/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the culture medium in a 96-well microtiter plate. Include a solvent control (medium with the same concentration of solvent as the highest this compound concentration) and a no-drug control.
-
-
Incubation:
-
Add the standardized cell suspension to each well of the 96-well plate.
-
Incubate the plate at the optimal temperature and conditions for the target organism for a specified period (e.g., 24 or 48 hours).
-
-
Measurement of Growth Inhibition:
-
After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine cell growth.
-
Alternatively, a metabolic indicator dye such as resazurin or MTT can be used to assess cell viability.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Rhodamine 6G Efflux Assay to Assess ABC Transporter Activity
This protocol assesses the activity of efflux pumps by measuring the accumulation of a fluorescent substrate, Rhodamine 6G (R6G).
-
Cell Preparation:
-
Grow the target organism to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a glucose-free buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a high density (e.g., 1 x 10^8 cells/mL).
-
-
Energy Starvation:
-
Incubate the cell suspension at the optimal growth temperature for 1-2 hours to deplete intracellular ATP.
-
-
Rhodamine 6G Loading:
-
Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM and incubate for 30-60 minutes in the dark to allow for substrate uptake.
-
-
Efflux Initiation and Measurement:
-
Wash the cells to remove extracellular R6G and resuspend them in buffer containing glucose (e.g., 2% glucose in PBS) to energize the cells and initiate efflux.
-
Divide the cell suspension into experimental groups: no inhibitor, this compound (at a concentration known to inhibit efflux), and a known efflux pump inhibitor as a positive control.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and centrifuge to pellet the cells.
-
Measure the fluorescence of the supernatant using a fluorometer to quantify the amount of extruded R6G.
-
-
Data Analysis:
-
Plot the fluorescence intensity in the supernatant against time for each experimental group. A lower rate of R6G efflux in the presence of this compound compared to the control indicates inhibition of efflux pumps.
-
Visualizations
Caption: Overview of key mechanisms of resistance to this compound in a target cell.
References
- 1. This compound Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporter inhibition by this compound partially overcomes drug resistance in Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. daneshyari.com [daneshyari.com]
- 6. Divergence of this compound Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibition study of this compound on human and rat cytochrome P450 enzymes and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]
- 11. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound counteracted multi-drug resistant Candida albicans by blocking ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. Interactions between ABC-transport proteins and the secondary Fusarium metabolites enniatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Beauvericin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beauvericin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a cyclic hexadepsipeptide mycotoxin that exhibits anticancer activity through multiple mechanisms. Its primary mode of action involves acting as an ionophore, creating channels in the cell membrane that allow for the influx of cations, particularly calcium (Ca2+).[1][2][3][4][5] This disruption of intracellular calcium homeostasis triggers a cascade of events leading to apoptosis (programmed cell death).[1][2][3][4][5]
Key downstream effects of increased intracellular calcium include:
-
Mitochondrial dysfunction: Leading to the release of cytochrome c.[2][6]
-
Activation of caspases: Specifically caspase-3 and caspase-9, which are key executioners of apoptosis.[6][7]
-
Induction of oxidative stress: Through the generation of reactive oxygen species (ROS).[1][4]
-
Modulation of signaling pathways: Including the MAPK, JNK, p38, NF-κB, and STAT3 pathways, which are crucial for cell survival and proliferation.[6][8]
This compound has also been shown to inhibit cell migration and angiogenesis, suggesting its potential to target metastatic cancer.[1][4]
Q2: My cancer cell line appears to be resistant to this compound. What are the potential mechanisms of resistance?
While some studies suggest that acquired resistance to this compound is not readily developed in vitro, intrinsic resistance or the development of resistance over prolonged exposure is possible.[9] Potential mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.[10]
-
Alterations in apoptosis signaling: Upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic signals initiated by this compound.[6][11]
-
Enhanced detoxification mechanisms: Increased cellular metabolism and detoxification pathways could potentially inactivate this compound.
-
Changes in membrane composition: Alterations in the lipid composition of the cell membrane might reduce this compound's ability to act as an ionophore.
-
Induction of cytoprotective autophagy: Cancer cells may activate autophagy as a survival mechanism in response to the stress induced by this compound.[4]
Q3: What strategies can I employ to overcome this compound resistance?
Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination with ABC transporter inhibitors: Co-administration of this compound with known inhibitors of ABC transporters (e.g., verapamil, elacridar) could increase its intracellular accumulation. This compound itself has been shown to inhibit some ABC transporters, suggesting a potential for synergistic effects with other chemotherapeutics.[12][13]
-
Inhibition of anti-apoptotic proteins: Combining this compound with small molecule inhibitors of Bcl-2 family proteins (e.g., venetoclax) may enhance the apoptotic response.[11]
-
Modulation of autophagy: If cytoprotective autophagy is suspected, combining this compound with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) could potentiate its cytotoxic effects.[4]
-
Synergistic combinations with other cytotoxic agents: this compound has shown synergistic effects with other compounds.[14][15] Exploring combinations with other chemotherapeutic drugs that have different mechanisms of action may be beneficial.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound in my cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and avoid the outer wells of the plate which are prone to evaporation. Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
-
Possible Cause 2: Fluctuation in incubation time.
-
Solution: Standardize the incubation time with this compound across all experiments. For initial characterization, a time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
-
Possible Cause 3: Issues with this compound stability.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause 4: Cell confluency affecting sensitivity.
-
Solution: The sensitivity of some cell lines to this compound can be dependent on their confluency.[9] Standardize the cell confluency at the time of treatment.
-
Problem 2: No significant increase in apoptosis observed after this compound treatment, despite a decrease in cell viability.
-
Possible Cause 1: The concentration of this compound is too high, leading to necrosis instead of apoptosis.
-
Solution: Perform a dose-response experiment and analyze apoptosis at a range of concentrations around the IC50 value. Use a viability dye like Propidium Iodide (PI) or 7-AAD in your Annexin V assay to distinguish between apoptotic and necrotic cells.
-
-
Possible Cause 2: The timing of the apoptosis assay is not optimal.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity after this compound treatment.
-
-
Possible Cause 3: The cell type undergoes a different form of cell death.
-
Solution: While apoptosis is the most commonly reported mechanism, other forms of cell death could be involved. Investigate markers for other cell death pathways, such as necroptosis or autophagy-dependent cell death.
-
Problem 3: Conflicting results between different viability assays (e.g., MTT vs. Trypan Blue).
-
Possible Cause 1: Different assays measure different cellular parameters.
-
Possible Cause 2: Interference of this compound with the assay components.
-
Solution: Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference.
-
Data Presentation
Table 1: Cytotoxicity of this compound (BEA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| A375SM | Melanoma | 3.032 | 72 | MTT | [6] |
| A549 | Non-small cell lung cancer | ~10 | Not Specified | Sub-G1 analysis | [8] |
| C6 | Glioma | Not Specified | Not Specified | MTT | [7] |
| HCT-15 | Colon Cancer | Not Specified | Not Specified | MTT | [7] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | MTT | [7] |
| KB | Epidermoid Carcinoma | >20 | Not Specified | Not Specified | [2] |
| LoVo | Colon Cancer | Not Specified | Not Specified | MTT | [7] |
| MCF-7 | Breast Cancer | 1.4 | Not Specified | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | MTT | [7] |
| NCI-H460 | Non-small cell lung cancer | 1.1 | Not Specified | Not Specified | [2] |
| SF-268 | CNS Cancer (Glioma) | 1.8 | Not Specified | Not Specified | [2] |
| SW620 | Colon Carcinoma (metastatic) | 0.7 | 72 | MTT | [9] |
| U251 | Glioblastoma | Not Specified | Not Specified | MTT | [7] |
Table 2: Synergistic Effects of this compound (BEA) in Combination Therapies
| Organism/Cell Line | Combination Agent | Effect | FICI* | Reference |
| Candida glabrata | Fluconazole | Synergistic | <0.5 | [20] |
| Candida albicans | Fluconazole | Synergistic | <0.5 | [20] |
| MRSA | Oxacillin | Synergistic | 0.373 | [14] |
| MRSA | Lincomycin | Additive | 0.507 | [14] |
| S. typhimurium | Ciprofloxacin | Antagonistic | >4.0 | [14] |
| SH-SY5Y | Citrinin | Not specified | Not applicable | [15] |
| SH-SY5Y | Moniliformin | Not specified | Not applicable | [15] |
*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates no interaction, and > 4.0 indicates antagonism.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[16][17][18][19]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (BEA) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Apoptosis Detection using Annexin V-FITC Staining
This protocol is based on standard procedures for Annexin V apoptosis assays.[21][22][23][24][25]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (BEA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the predetermined optimal time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Measurement of Intracellular Calcium (Ca2+) Levels
This protocol provides a general workflow for measuring intracellular calcium using a fluorescent indicator.[26][27][28][29][30]
Materials:
-
Cancer cell line of interest
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
This compound (BEA)
-
Ionomycin (positive control)
-
EGTA (Ca2+ chelator, negative control)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Culture cells on glass coverslips or in a format suitable for fluorescence measurement.
-
Load the cells with the Ca2+ indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the microscope or place the plate in the fluorimeter.
-
Establish a baseline fluorescence reading in HBSS.
-
Add this compound at the desired concentration and record the change in fluorescence over time.
-
At the end of the experiment, add ionomycin to determine the maximum Ca2+ response, followed by EGTA to determine the minimum Ca2+ signal for calibration purposes.
-
Calculate the intracellular Ca2+ concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity.
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Strategies to overcome potential this compound resistance mechanisms.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Activities and Molecular Mechanisms of the this compound and this compound G1 Microbial Products against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-cancer effects of this compound through inhibition of actin polymerization and Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. Interaction of this compound in combination with antibiotics against methicillin-resistant Staphylococcus aureus and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchhub.com [researchhub.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bu.edu [bu.edu]
- 27. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Induction of calcium influx from extracellular fluid by this compound in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Beauvericin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the accurate quantification of Beauvericin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during this compound quantification?
A1: Researchers often face challenges in three main areas:
-
Extraction Efficiency and Matrix Effects: this compound is a lipophilic compound, and its extraction from complex matrices like fungal cultures, grains, or animal tissues can be inefficient.[1][2] The co-extraction of other matrix components can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy.[1]
-
Chromatographic Resolution and Peak Shape: Poor chromatographic conditions can result in broad or tailing peaks, leading to inaccurate integration and quantification. The choice of mobile phase and column is critical.[3][4]
-
Mass Spectrometry Detection and Adduct Formation: this compound can form adducts with various ions (e.g., [M+NH₄]⁺, [M+H]⁺, [M+Na]⁺, [M+K]⁺) in the mass spectrometer source.[5][6] Inconsistent adduct formation can lead to variability in the signal and complicate quantification if not properly controlled.[6]
Q2: How can I improve the extraction recovery of this compound from my samples?
A2: To improve extraction recovery, consider the following:
-
Solvent System: A mixture of acetonitrile, methanol, and water (e.g., 16:3:1 v/v/v) is effective for extracting this compound from fungal cultures on solid media.[7] For liquid cultures, an in situ product recovery process using macroporous polystyrene has been shown to be effective.[8]
-
Extraction Technique: High-shear homogenization methods like using an Ultra-Turrax can improve extraction efficiency compared to simple shaking.[1]
-
Sample Preparation: For complex matrices, a "dilute-and-shoot" approach or solid-phase extraction (SPE) might be necessary to clean up the sample and reduce matrix effects.[5][9] Graphitized carbon black cartridges have been used successfully for SPE.[9] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective cleanup method for feed samples.[3][10]
Q3: My this compound peak is broad and tailing in my HPLC/LC-MS analysis. What can I do?
A3: To address broad and tailing peaks, consider these troubleshooting steps:
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared and degassed. The addition of modifiers like ammonium formate (e.g., 5 mmol·L⁻¹) and formic acid (e.g., 0.1% v/v) to the mobile phase can significantly improve peak shape and signal intensity for this compound.[3][5]
-
Column Choice: Use a column with a suitable stationary phase (e.g., C18) and ensure it is not degraded. If peak shape deteriorates over time, the bonded phase may have been stripped.[4]
-
Flow Rate: An excessively low flow rate can cause peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.[4]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[4]
-
Temperature Control: Maintain a constant column temperature using a column oven to ensure reproducible retention times and peak shapes.[4]
Q4: I am observing inconsistent signal intensity for this compound in my LC-MS/MS analysis. What could be the cause?
A4: Inconsistent signal intensity is often related to adduct formation and matrix effects.
-
Controlling Adduct Formation: The use of ammonium acetate or formate in the mobile phase can promote the consistent formation of the ammonium adduct ([M+NH₄]⁺), which is often more stable and abundant than the protonated molecule ([M+H]⁺), leading to a more reliable signal.[5][6]
-
Minimizing Matrix Effects: If you suspect matrix effects, perform a post-extraction addition study to quantify the extent of ion suppression or enhancement. To mitigate these effects, improve your sample cleanup procedure (e.g., using SPE) or dilute your samples.[1]
-
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for variations in extraction recovery and signal intensity.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | Use a solvent mixture optimized for this compound, such as acetonitrile/methanol/water.[7] For some matrices, a QuEChERS-based extraction with acetonitrile has proven effective.[3] |
| Poor Sample Lysis (for fungal cultures) | Employ mechanical disruption methods like blending or homogenization (e.g., with an Ultra-Turrax) to ensure complete cell lysis and release of intracellular this compound.[1][11] |
| Degradation of this compound | This compound can be degraded by certain microorganisms.[12] Ensure samples are stored properly (e.g., at -20°C) and processed promptly. Avoid prolonged exposure to harsh pH conditions. |
| Ineffective SPE Cleanup | Ensure the SPE cartridge is appropriate for this compound (a non-polar compound) and that the conditioning, loading, washing, and elution steps are optimized. Graphitized carbon black cartridges can be effective.[9] |
Issue 2: Poor Chromatographic Performance
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Use a mobile phase of water and methanol or acetonitrile with additives like 5 mmol·L⁻¹ ammonium formate and 0.1% (v/v) formic acid to improve peak shape and promote consistent adduct formation.[3][5] |
| Column Contamination or Degradation | Flush the column with a strong solvent.[4] If performance does not improve, the column may need to be replaced. |
| System Leaks | Check all fittings for leaks, especially between the column and the detector, as this can cause broad peaks.[4] |
| Incorrect Injection Volume or Sample Solvent | Inject a smaller volume or dilute the sample in the mobile phase.[4] |
Issue 3: Inaccurate Quantification in LC-MS/MS
| Possible Cause | Recommended Solution |
| Variable Adduct Formation | Standardize the mobile phase with an additive like ammonium formate to drive the formation of a single, stable adduct ([M+NH₄]⁺) for quantification.[5][6] |
| Matrix-Induced Ion Suppression/Enhancement | Implement a more rigorous sample cleanup protocol (e.g., SPE or QuEChERS).[3][9] Validate the method by assessing the matrix effect. |
| Non-Linearity of Standard Curve | Ensure the concentration range of your calibration standards brackets the expected concentration of your samples. Check for detector saturation at high concentrations. |
| Instrumental Drift | Run calibration standards periodically throughout the analytical batch to monitor for and correct any drift in instrument response. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture on Corn Grits
This protocol is adapted from Logrieco et al. and is suitable for solid-state fermentation cultures.[7]
-
Sample Preparation: Collect 15 g of the inoculated corn grit culture after the desired incubation period (e.g., 28 days).[7]
-
Extraction: Add 75 ml of an acetonitrile, methanol, and water mixture (16:3:1) to the sample.[7]
-
Homogenization: Blend the mixture in a warring blender for 5 minutes to ensure thorough extraction.[7]
-
Filtration: Filter the crude extract through Whatman No. 4 filter paper.[7]
-
Defatting: Defat the filtrate twice with 25 ml of n-heptane in a separatory funnel. Discard the upper n-heptane layer.[7]
-
Evaporation: Evaporate the bottom layer to near dryness at 80°C using a rotary evaporator.[7]
-
Reconstitution: Dissolve the residue in 50 ml of a 1:1 methanol and water mixture.[7] The sample is now ready for analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This is a general protocol based on parameters reported in multiple studies.[3][5][6]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS/MS Detection:
-
Ionization Mode: ESI Positive.
-
Precursor Ion: The [M+NH₄]⁺ adduct of this compound (m/z 802.4).
-
Product Ions: Select two stable and intense product ions for quantification (e.g., m/z 243.9) and confirmation.[6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Urine Matrix[9] | Plasma Matrix[9] | Feed Matrix[13] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 5 - 20 ng·L⁻¹ | 20 - 40 ng·L⁻¹ | 4.6 - 129.6 µg/kg |
| Recovery | 85% - 120% | 85% - 120% | 70% - 120% |
| Intra-day Precision (RSD) | < 18% | < 18% | Not Reported |
| Inter-day Precision (RSD) | < 21% | < 21% | Not Reported |
Visualizations
Caption: A generalized workflow for the extraction and quantification of this compound.
Caption: Signaling pathway of this compound-induced apoptosis via calcium influx.
References
- 1. researchgate.net [researchgate.net]
- 2. Survey of the enniatins and this compound in raw and UHT cow’s milk in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and this compound in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Identification and Production of this compound by Fusarium subglutinansand F. sacchari from Sugarcane | Engormix [en.engormix.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and this compound in Human Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Quantification of Enniatins and this compound in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Ciclohexadespipeptide this compound degradation by different strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Quantification of Enniatins and this compound in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Beauvericin Bioassays: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Beauvericin bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in natural product research. Several factors can contribute to this variability:
-
Compound Purity and Stability: The purity of your this compound sample is critical. Impurities or degradation products can alter its biological activity.[1] Ensure you are using a high-purity standard and consider re-evaluating its purity if you observe inconsistencies. This compound is sparingly soluble in aqueous buffers and storing it in aqueous solutions for more than a day is not recommended.[2] For optimal stability, prepare fresh dilutions from a stock solution in an organic solvent like DMSO or ethanol for each experiment.[2]
-
Solubility and Precipitation: this compound has low solubility in aqueous solutions.[2] It's crucial to first dissolve it in an organic solvent such as ethanol or DMSO before diluting it in your culture medium.[2] Pay close attention to the final solvent concentration in your assay, as high concentrations can be toxic to cells. Precipitation of this compound in the culture medium at higher concentrations can lead to inaccurate results. Visually inspect your assay plates for any signs of precipitation.
-
Cell-Specific Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and free from contamination. Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Density and Growth Phase: The density of your cells at the time of treatment can significantly impact the results.[1] Standardize your cell seeding density and ensure cells are in the exponential growth phase during the experiment.
-
-
Assay Conditions:
-
Incubation Time: The duration of this compound exposure will influence the IC50 value. Shorter incubation times may require higher concentrations to achieve the same effect as longer incubation periods. It is important to be consistent with the incubation time across all experiments.[3]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to natural products, affecting their bioavailability.[1] Use a consistent percentage of FBS in your culture medium for all experiments.
-
Evaporation: Evaporation from the wells of a microplate, especially on the edges, can concentrate the compound and lead to an "edge effect."[4] To minimize this, use plates with lids designed to reduce evaporation and consider not using the outer wells for critical experiments.
-
Q2: I am observing high variability in my replicate wells for the same this compound concentration. What could be the reason?
High variability between replicate wells can be attributed to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven Cell Distribution: If cells are not evenly distributed in the wells, it will result in different cell numbers per well, leading to variability. Make sure to thoroughly mix your cell suspension before seeding.
-
Compound Precipitation: As mentioned earlier, if this compound precipitates in some wells but not others, it will cause high variability.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and drug response.[4]
Q3: My this compound solution appears cloudy after dilution in the cell culture medium. What should I do?
Cloudiness indicates that the this compound may be precipitating out of the solution due to its low aqueous solubility.[2] Here's what you can do:
-
Increase the Initial Solvent Concentration: When preparing your working solutions, you can try to dissolve this compound in a slightly higher volume of organic solvent before the final dilution in the aqueous medium. However, be mindful of the final solvent concentration's effect on your cells.
-
Vortexing and Sonication: Gentle vortexing or sonication of the diluted solution might help in keeping the compound in suspension.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment and use them immediately to minimize the chances of precipitation over time.
Data Presentation: this compound IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines at different exposure times. This data can serve as a reference for your experiments.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| H22 | Hepatoma | 12 | >20 | [5] |
| H22 | Hepatoma | 24 | ~15 | [5] |
| H22 | Hepatoma | 36 | ~10 | [5] |
| NG108-15 | Neuronal | - | 4 | [5] |
| Immature Dendritic Cells | - | 48 | 1.0 | [5] |
| Mature Dendritic Cells | - | 48 | 2.9 | [5] |
| Macrophages | - | 48 | 2.5 | [5] |
| SF-9 | Insect | - | 2.5 | [6] |
| Mammalian cells (general) | - | - | 4.5 | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments used in this compound bioassays.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Adherent cells of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Detection (Annexin V-FITC Assay)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells (suspension or adherent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate time.
-
For adherent cells, gently trypsinize and collect the cells. Also, collect the floating cells from the supernatant as they may be apoptotic.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry as soon as possible.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Intracellular Calcium Measurement
This protocol outlines a general method for measuring changes in intracellular calcium levels induced by this compound using a fluorescent calcium indicator like Fura-2 or Indo-1.
Materials:
-
Cells of interest
-
This compound solution
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline solution (HBSS) or other suitable buffer containing calcium
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Seeding:
-
Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to facilitate dye solubilization.
-
Remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells with HBSS to remove the extracellular dye.
-
Incubate the cells in fresh HBSS for another 30 minutes to allow for complete de-esterification of the AM ester within the cells.
-
-
Fluorescence Measurement:
-
Place the coverslip or plate in the fluorometer or on the microscope stage.
-
For ratiometric dyes like Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm. For Indo-1, excite at ~350 nm and measure emission at ~405 nm (calcium-bound) and ~485 nm (calcium-free).[10]
-
Record a baseline fluorescence ratio for a few minutes.
-
-
Compound Addition and Data Acquisition:
-
Add the this compound solution to the cells and continue recording the fluorescence ratio to observe the change in intracellular calcium concentration over time.
-
As a positive control, you can add a calcium ionophore like ionomycin at the end of the experiment to determine the maximum fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two wavelengths.
-
Plot the fluorescence ratio over time to visualize the calcium transient induced by this compound.
-
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via Ca²⁺ influx and downstream signaling.
General Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Technical Support Center: Improving the Specificity of Beauvericin's Therapeutic Action
This technical support center is designed for researchers, scientists, and drug development professionals working with Beauvericin. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it affect its therapeutic specificity?
A1: this compound's primary mechanism of action is its ionophoric activity, which disrupts the permeability of cell membranes to ions, especially divalent cations like calcium (Ca2+).[1][2] This leads to an increase in intracellular calcium levels, which can trigger a cascade of events, including oxidative stress and the activation of mitochondrial-dependent apoptotic pathways.[1][2][3][4] While this is effective in killing cancer cells, this ionophoric nature is not specific to cancer cells and can also affect healthy cells, leading to potential off-target toxicity.[1][2]
Q2: My in vitro experiments show potent anticancer activity with this compound, but I'm observing significant toxicity in my in vivo models. What is the likely cause?
A2: This discrepancy is a known challenge with this compound. Its high potency in killing cancer cells in culture often does not translate to a safe and effective treatment in animal models.[1][2] The significant toxicity observed in vivo is likely due to this compound's lack of specificity, causing widespread disruption of ion balance in healthy tissues and organs.[5][6][7][8] The No Observed Adverse Effect Level (NOAEL) for this compound has been established in mice, with different levels for males and females, highlighting its potential for systemic toxicity.[5][6]
Q3: What strategies can I employ to improve the tumor-specific delivery of this compound and reduce systemic toxicity?
A3: To enhance the therapeutic index of this compound, several targeted delivery strategies are being investigated. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound within nanoparticles, such as those made from poly(lactic-co-glycolide) (PLGA), can improve its solubility, stability, and pharmacokinetic profile.[9][10][11] This approach can also be adapted for targeted delivery to tumor sites.
-
Structural modifications: Altering the chemical structure of this compound could potentially reduce its non-specific ionophoric activity while retaining its anticancer properties.
-
Combination therapies: Using this compound in combination with other anticancer agents may allow for lower, less toxic doses of this compound to be used while achieving a synergistic therapeutic effect.[12]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values across experiments | 1. Inconsistent cell seeding density.2. Degradation of this compound in stock solutions.3. Variations in cell culture media (e.g., serum concentration). | 1. Standardize cell seeding protocols to ensure consistent cell numbers per well.2. Prepare fresh this compound stock solutions in a suitable solvent like DMSO and store in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.3. Use the same batch of media and serum for all related experiments to minimize variability. |
| Significant cytotoxicity observed in non-cancerous control cell lines | 1. The inherent non-specific ionophoric activity of this compound.2. Use of excessively high concentrations of this compound. | 1. Determine the IC50 values for both cancerous and non-cancerous cell lines to establish a therapeutic window. Some studies have shown that malignant cells can be more sensitive to this compound than non-malignant cells.[13][14]2. Test a lower, more clinically relevant concentration range.3. Employ a targeted delivery system, such as nanoparticle encapsulation, to increase the concentration of this compound at the tumor site while minimizing exposure to healthy cells.[15] |
| Poor bioavailability and rapid clearance in pharmacokinetic studies | 1. Low aqueous solubility of this compound.2. Rapid in vivo metabolism and clearance. | 1. Formulate this compound in a delivery vehicle designed to enhance its solubility and stability, such as lipid-based nanoparticles or polymeric micelles.[9]2. Investigate the metabolic pathways of this compound to identify potential strategies for extending its half-life. Some studies suggest this compound has higher metabolic stability compared to similar compounds.[14] |
| Difficulty in assessing specific target engagement | 1. This compound's primary mechanism is the disruption of ion gradients rather than binding to a single specific protein target.2. Measuring changes in ion flux directly can be technically challenging. | 1. While a recent study has identified TGFBR2 as a direct target of this compound in osteosarcoma, its broad ionophoric activity is still considered a major mechanism.[16]2. Focus on measuring the downstream consequences of ion dysregulation, such as increased intracellular calcium levels, production of reactive oxygen species (ROS), and activation of apoptotic pathways (e.g., caspase-3 activation, cytochrome c release).[1][2][3][4][17] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| NCI-H460 | Non-small cell lung cancer | 1.41 | 72 |
| MIA Pa Ca-2 | Pancreatic carcinoma | 1.66 | 72 |
| MCF-7 | Breast cancer | 1.81 | 72 |
| SF-268 | CNS cancer (glioma) | 0.01 - 1.81 | 72 |
| PC-3M | Prostate cancer (metastatic) | 3.8 | 20 |
| MDA-MB-231 | Breast cancer (metastatic) | 7.5 | 40 |
| HL-60 | Leukemia | ~15 | 24 |
| U-937 | Leukemia | ~30 | 24 |
| SH-SY5Y | Neuroblastoma | >7.52 | 48 |
| T47D | Breast cancer | 112.2 µg/mL (~143 µM) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a summary from multiple sources for comparative purposes.[18][19][20][21]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of this compound's cytotoxic effects on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[22][23][24][25]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate can be incubated overnight to ensure complete solubilization.[23]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[23][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Logical workflow for enhancing this compound's therapeutic specificity.
References
- 1. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 2. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo toxicity and genotoxicity of this compound and enniatins. Combined approach to study in vivo toxicity and genotox… [ouci.dntb.gov.ua]
- 6. In vivo toxicity and genotoxicity of this compound and enniatins. Combined approach to study in vivo toxicity and genotoxicity of mycotoxins this compound (BEA) and enniatin B (ENNB) | EFSA [efsa.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano-Drug Delivery Systems Entrapping Natural Bioactive Compounds for Cancer: Recent Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nano-delivery systems for food bioactive compounds in cancer: prevention, therapy, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound suppresses the proliferation and pulmonary metastasis of osteosarcoma by selectively inhibiting TGFBR2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Addressing the cytotoxicity of Beauvericin to normal human cells
Of course. Here is a technical support center with troubleshooting guides and FAQs to address the cytotoxicity of Beauvericin to normal human cells.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the cytotoxicity of this compound to normal human cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal human cells?
A1: this compound, a cyclic hexadepsipeptide mycotoxin, primarily induces cytotoxicity through its ionophoric properties, which disrupt intracellular ion homeostasis.[1][2] The key mechanism involves increasing the permeability of the cell membrane to cations, leading to a significant influx of extracellular calcium (Ca²⁺) into the cytosol.[3][4][5] This elevated intracellular Ca²⁺ concentration triggers a cascade of events, including:
-
Mitochondrial Stress: The increased Ca²⁺ load disrupts the mitochondrial transmembrane potential.[3][6]
-
Apoptosis Induction: This leads to the release of cytochrome c from the mitochondria into the cytosol.[4][6]
-
Caspase Activation: Cytochrome c activates caspases, particularly caspase-3, which are key executioner enzymes in the apoptotic pathway.[6][7]
-
MAPK Pathway Modulation: this compound has also been shown to activate the MEK1/2-ERK42/44-90RSK signaling pathway, which plays a role in its induced apoptosis.[7]
Q2: Are normal cells more or less sensitive to this compound compared to cancer cells?
A2: Some studies suggest that this compound may exhibit a degree of selectivity, with cancer cells showing higher sensitivity than normal cells. For instance, one study noted that while IC50 values were in the low micromolar range for both malignant and non-malignant murine cell lines, the IC50 for the non-malignant NIH/3T3 fibroblasts was significantly higher than for CT-26 colon carcinoma cells, especially at higher cell densities.[8] However, cytotoxicity to normal human cells remains a significant concern.
Q3: What are the typical IC50 values for this compound in normal human cell lines?
A3: The 50% inhibitory concentration (IC50) of this compound varies depending on the cell line, exposure time, and assay conditions. It is crucial to determine the IC50 empirically for your specific normal cell line. The table below summarizes some reported IC50 values.
Troubleshooting Guide
Problem: I am observing unexpectedly high cytotoxicity in my normal human cell line at low concentrations of this compound.
Possible Causes & Troubleshooting Steps:
-
High Cellular Proliferation Rate: Rapidly proliferating cells can be more susceptible to this compound's cytotoxic effects.[9]
-
Suggestion: Standardize the cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) for all experiments. Compare results from stationary phase cultures with proliferating cultures.
-
-
Incorrect Concentration of Stock Solution: Errors in the preparation or dilution of the this compound stock solution can lead to inaccurate final concentrations.
-
Suggestion: Re-verify the calculations for your stock solution and serial dilutions. If possible, have the concentration of your stock independently verified.
-
-
Contamination of Cell Culture: Mycoplasma or other microbial contamination can stress cells, making them more sensitive to cytotoxic agents.
-
Suggestion: Regularly test your cell lines for contamination.
-
-
Specific Sensitivity of the Cell Line: Your specific normal cell line may have inherent characteristics (e.g., high expression of certain ion channels) that make it particularly sensitive to this compound.
-
Suggestion: Review the literature for data on your specific cell line's sensitivity to ionophores. Consider testing a different normal human cell line in parallel to see if the high sensitivity is cell-type specific.
-
Problem: My results from the MTT cytotoxicity assay are inconsistent.
Possible Causes & Troubleshooting Steps:
-
Variable Incubation Times: Inconsistent incubation times with this compound or the MTT reagent will lead to variability.
-
Suggestion: Use a precise timer for all incubation steps, especially the 4-hour incubation with the MTT labeling reagent.[10]
-
-
Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[10]
-
Suggestion: Ensure complete solubilization by allowing the plate to stand overnight in the incubator after adding the solubilization solution.[10] Visually inspect the wells for any remaining crystals before reading the plate.
-
-
Cell Clumping: Non-uniform cell distribution in the wells will cause variable results.
-
Suggestion: Ensure you have a single-cell suspension before seeding the plates. Gently pipette up and down to break up any cell clumps.
-
Data on this compound Cytotoxicity (IC50)
| Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |
| U-937 | Human Monocytic Lymphoma | 24h | ~30 | [9] |
| HL-60 | Human Promyelocytic Leukemia | 24h | ~15 | [9] |
| HepG2 | Human Hepatoma | 24h | 12.5 ± 0.04 | [11] |
| HepG2 | Human Hepatoma | 48h | 7.01 ± 0.05 | [11] |
| HepG2 | Human Hepatoma | 72h | 5.5 ± 0.07 | [11] |
| Caco-2 | Human Colorectal Adenocarcinoma | 24h | 20.62 ± 6.9 | [12] |
| Caco-2 | Human Colorectal Adenocarcinoma | 48h | 12.75 ± 4.8 | [12] |
| HT-29 | Human Colorectal Adenocarcinoma | 24h | 15.00 ± 6.9 | [12] |
| HT-29 | Human Colorectal Adenocarcinoma | 48h | 9.75 ± 4.4 | [12] |
| NIH/3T3 | Murine Non-malignant Fibroblasts | 72h | 9.4 | [8] |
| CT-26 | Murine Colon Carcinoma | 72h | 1.8 | [8] |
Key Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][13] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10]
Materials:
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability via Trypan blue exclusion.[14]
-
Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells for "medium only" (background control) and "untreated cells" (viability control).
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the various this compound dilutions to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the corrected absorbance of the treated wells to the corrected absorbance of the "untreated cells" control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic effects of the mycotoxin this compound to human cell lines of myeloid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound and Enniatins: In Vitro Intestinal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
Validation & Comparative
Beauvericin's Cytotoxicity in the Landscape of Mycotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of Beauvericin, an emerging mycotoxin produced by various Fusarium and Beauveria species, against other well-known mycotoxins. By consolidating experimental data, this document serves as a valuable resource for researchers in toxicology and drug development to understand the cytotoxic potential of this compound in relation to mycotoxins of significant public health concern, such as Aflatoxin B1, Ochratoxin A, Deoxynivalenol, Fumonisin B1, T-2 toxin, and Patulin.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potency of mycotoxins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values for this compound and other major mycotoxins across various human cell lines, providing a basis for a comparative assessment of their cytotoxic effects. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as the specific cell line, exposure time, and assay method can significantly influence the results.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Mycotoxins in Human Hepatocellular Carcinoma (HepG2) Cells
| Mycotoxin | 24h Exposure | 48h Exposure | 72h Exposure |
| This compound | 12.5 | 3.4 - 7.01 | 5.5 |
| Aflatoxin B1 | 1.0 | 56.68 (µg/ml)¹ | - |
| Ochratoxin A | - | 59.86 (µg/ml)¹ | - |
| Deoxynivalenol | >10 | 2.82 - 3.5 | 2.53 |
| Fumonisin B1 | - | 399.2 | - |
| T-2 Toxin | 0.050 | 0.034 | 0.034 |
| Patulin | 2.66 | - | 1.17 |
¹Note: Original data in µg/ml. Conversion to µM requires molecular weight and may introduce variability.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Mycotoxins in Human Colorectal Adenocarcinoma (Caco-2) Cells
| Mycotoxin | 24h Exposure | 48h Exposure | 72h Exposure |
| This compound | 20.62 | 12.75 | - |
| Aflatoxin B1 | - | 38.8 | - |
| Ochratoxin A | 21.25 (mM)¹ | - | - |
| Deoxynivalenol | - | - | - |
| Fumonisin B1 | No significant effect up to 138 µM | - | - |
| Zearalenone | No significant effect up to 200 µM | - | - |
¹Note: Original data in mM. This indicates significantly lower cytotoxicity compared to other mycotoxins in this cell line.
Table 3: Comparative Cytotoxicity (IC50 in µM) of Mycotoxins in Other Human Cell Lines
| Mycotoxin | Cell Line | Exposure Time | IC50 (µM) |
| This compound | SH-SY5Y (Neuroblastoma) | 24h | 10.7 |
| This compound | SH-SY5Y (Neuroblastoma) | 48h | 2.5 |
| This compound | HL-60 (Promyelocytic Leukemia) | 24h | ~15 |
| This compound | U-937 (Monocytic Lymphoma) | 24h | ~30 |
| Patulin | SH-SY5Y (Neuroblastoma) | 24h | 8.43 |
| Citrinin | SH-SY5Y (Neuroblastoma) | 24h | 80 |
| Moniliformin | SH-SY5Y (Neuroblastoma) | 24h | >100 |
Mechanism of Action: The this compound Pathway
This compound's cytotoxic effects are primarily attributed to its ionophoric properties, which disrupt intracellular ion homeostasis.[1][2] Specifically, this compound facilitates the influx of calcium ions (Ca2+) from the extracellular environment and triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration.[1][2] This surge in intracellular calcium initiates a cascade of events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways, ultimately culminating in cell death.[1][2][3]
Experimental Protocols for Cytotoxicity Assessment
The following are generalized protocols for common colorimetric assays used to determine the cytotoxicity of mycotoxins.
General Experimental Workflow for In Vitro Cytotoxicity Testing
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and retain the supravital dye Neutral Red in their lysosomes.
Principle: Viable cells take up Neutral Red via active transport and accumulate it in their lysosomes.[4] The amount of dye retained is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After mycotoxin exposure, remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 2-3 hours.
-
Washing and Fixation: Remove the dye-containing medium and wash the cells with a wash/fixative solution (e.g., PBS with calcium chloride and formaldehyde) to remove unincorporated dye.
-
Dye Solubilization: Add a destain solution (e.g., acidified ethanol) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Principle: LDH is a stable enzyme present in the cytosol of all cells.[4] When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (usually 15-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Conclusion
The available data indicates that this compound exhibits significant cytotoxicity across a range of human cell lines, with its potency being comparable to or, in some cases, greater than other well-established mycotoxins. Its primary mechanism of action, involving the disruption of calcium homeostasis and induction of apoptosis, highlights a distinct pathway of cellular damage. For researchers and professionals in drug development, a thorough understanding of this compound's cytotoxic profile is essential for risk assessment and for exploring its potential as a lead compound in anticancer research, given its pro-apoptotic properties. Further direct comparative studies under standardized conditions are warranted to more definitively rank the cytotoxic potential of this compound among the diverse family of mycotoxins.
References
- 1. Does low concentration mycotoxin exposure induce toxicity in HepG2 cells through oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Beauvericin and Miltefosine: A Comparative Analysis of Antileishmanial Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the natural cyclic hexadepsipeptide Beauvericin and the standard antileishmanial drug miltefosine. This analysis is supported by a compilation of experimental data, detailed methodologies for key experiments, and visualizations of their proposed mechanisms of action.
Leishmaniasis remains a significant global health challenge, with current treatments facing limitations such as toxicity, drug resistance, and variable efficacy.[1] Miltefosine, an alkylphosphocholine drug, is the only oral medication available for all forms of leishmaniasis and is listed as a core medication by the WHO.[2][3] However, concerns about its side effects and emerging resistance necessitate the exploration of novel therapeutic agents.[4] this compound, a secondary metabolite produced by various fungi, has emerged as a promising candidate with potent antileishmanial activity.[1][5] This guide offers a side-by-side comparison of these two compounds to aid in the evaluation of their potential roles in antileishmanial drug discovery and development.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and miltefosine against different Leishmania species and life cycle stages, as reported in various studies. These values are crucial indicators of a compound's potency.
| Drug | Leishmania Species | Stage | IC50 / EC50 (µM) | Reference |
| This compound | L. tropica | Promastigote | 0.25 ± 0.002 | [1][5] |
| L. tropica | Amastigote | 0.27 ± 0.002 | [1][5] | |
| L. amazonensis | Promastigote | 0.7 - 1.3 | [6][7] | |
| L. amazonensis | Amastigote | 0.8 ± 0.1 | [7][8] | |
| L. braziliensis | Promastigote | 0.7 - 1.3 | [6][7][8] | |
| Miltefosine | L. tropica | Promastigote | 1.50 ± 0.13 | [1] |
| L. tropica | Amastigote | 2.33 ± 0.14 | [1][5] | |
| L. donovani | Promastigote | 0.4 - 3.8 | [9] | |
| L. donovani | Amastigote | 0.9 - 4.3 | [9] | |
| L. infantum (cured patients) | Amastigote | 5.1 ± 0.4 | [10] | |
| L. infantum (failed treatment) | Amastigote | 12.8 ± 1.9 | [10] |
Table 1: In Vitro Activity of this compound and Miltefosine against Leishmania Parasites.
| Drug | Cell Line | CC50 (µM) | Reference |
| This compound | Macrophage-like cells | 2.61 ± 0.01 | [1] |
| Bone Marrow-Derived Macrophages (BMDM) | >14.8 | [11] | |
| L929 Fibroblasts | 45.5 | [6] | |
| Miltefosine | Macrophage-like cells | 62.33 ± 1.37 | [1] |
Table 2: Cytotoxicity of this compound and Miltefosine against Mammalian Cells.
Mechanisms of Action: A Tale of Two Pathways
This compound and miltefosine exert their leishmanicidal effects through distinct molecular mechanisms.
This compound: The Calcium Disruptor
Recent studies have elucidated that this compound's primary mode of action is the disruption of intracellular calcium homeostasis.[1][12] It acts as a calcium ionophore, leading to a significant influx of calcium into the parasite's cytoplasm.[1][12][13] This sudden increase in intracellular calcium triggers a cascade of secondary cellular stress responses, including effects on lipid metabolism and other homeostatic processes, ultimately leading to parasite death.[1][12]
Caption: Proposed mechanism of action for this compound against Leishmania.
Miltefosine: A Multi-pronged Attack
Miltefosine’s mechanism is more complex and multifaceted, involving interference with several vital parasite functions.[14][15] It disrupts lipid metabolism, particularly phosphatidylcholine synthesis, by integrating into the parasite's cell membrane.[16][17][18] This integration also leads to a disruption of calcium ion homeostasis.[14][16] Furthermore, miltefosine inhibits the mitochondrial enzyme cytochrome C oxidase, impairing mitochondrial function.[2][3][17] Collectively, these actions induce an apoptosis-like cell death in the parasite.[3][18][19]
Caption: Multifaceted mechanism of action for Miltefosine against Leishmania.
Experimental Protocols
This section outlines the general methodologies for key in vitro and in vivo experiments used to assess the efficacy of antileishmanial compounds.
In Vitro Promastigote Viability Assay
This assay determines the direct effect of a compound on the extracellular, flagellated promastigote stage of the parasite.
Caption: Workflow for the in vitro promastigote viability assay.
Detailed Protocol:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with fetal bovine serum at 25-28°C until they reach the mid-logarithmic growth phase.[20]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.
-
Incubation: Promastigotes are seeded into 96-well plates at a density of 1-2 x 10^6 cells/mL. The prepared compound dilutions are added to the wells. Control wells containing untreated parasites and a reference drug are included. The plates are incubated for 24 to 72 hours.[20]
-
Viability Assessment: Parasite viability is determined using methods such as the resazurin reduction assay, where viable cells convert the blue resazurin to the fluorescent pink resorufin, or by direct counting using a hemocytometer.[21]
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.[21]
In Vitro Amastigote Viability Assay (Macrophage Infection Model)
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within host macrophages.
Caption: Workflow for the in vitro intracellular amastigote assay.
Detailed Protocol:
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages) are cultured and seeded in 96-well plates or on coverslips.[20][21]
-
Infection: Macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plates are incubated to allow for phagocytosis.
-
Removal of Extracellular Parasites: After the infection period, non-phagocytosed promastigotes are removed by washing.
-
Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for amastigote replication and for the compound to exert its effect.[10]
-
Quantification of Infection: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per 100 macrophages is determined by microscopy. Alternatively, high-content screening methods using fluorescently labeled parasites can be employed.[10][20]
-
Data Analysis: The IC50 value, representing the concentration that reduces the number of intracellular amastigotes by 50%, is calculated.[21]
In Vivo Efficacy Models
In vivo studies are essential to evaluate the efficacy and safety of a compound in a living organism.
-
Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used as a preliminary in vivo screening tool due to its cost-effectiveness and ethical advantages.[1][5]
-
Murine Models (e.g., BALB/c mice): These are the standard models for preclinical evaluation of antileishmanial drugs.[6][7][22][23]
-
Protocol for Cutaneous Leishmaniasis: Mice are infected in a specific site (e.g., footpad, ear, or base of the tail) with stationary-phase promastigotes.[6][7] Treatment with the test compound is initiated once lesions develop. Efficacy is measured by monitoring lesion size and determining the parasite load in the lesion and draining lymph nodes at the end of the experiment.[6][7]
-
Protocol for Visceral Leishmaniasis: Mice or hamsters are infected intravenously with amastigotes or promastigotes.[22][23] Treatment is administered for a defined period. Efficacy is determined by quantifying the parasite burden in the liver and spleen.[22][23]
-
Resistance Profile
A significant advantage of this compound appears to be its lower propensity for inducing resistance compared to miltefosine. Studies have shown that Leishmania tropica develops resistance to miltefosine at a significantly faster rate than to this compound.[1] This suggests that this compound could be a more sustainable treatment option in the long term. Additionally, this compound has been shown to partially reverse miltefosine resistance in L. tropica by inhibiting ABC transporters, which are involved in drug efflux.[4][24]
Conclusion
The available data suggests that this compound is a highly potent antileishmanial compound, often exhibiting lower IC50 values than miltefosine against both promastigote and amastigote stages of various Leishmania species.[1][5][6][7] Its distinct mechanism of action, centered on the disruption of calcium homeostasis, and its favorable resistance profile make it a compelling candidate for further development. While miltefosine remains a crucial tool in the fight against leishmaniasis, the exploration of novel compounds like this compound is vital to overcome the challenges of toxicity and drug resistance. Further investigations in mammalian models are warranted to fully elucidate the therapeutic potential of this compound as a novel, effective, and sustainable treatment for leishmaniasis.[1][12]
References
- 1. Evaluation of this compound’s activity and mode of action against all life stages of L. tropica for cutaneous Leishmaniasis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miltefosine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Evaluation of this compound’s activity and mode of action against all life stages of L. tropica for cutaneous Leishmaniasis therapy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro and In Vivo Leishmanicidal Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Leishmanicidal Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound's activity and mode of action against all life stages of L. tropica for cutaneous Leishmaniasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Antimicrobial Properties of Beauvericin and Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of Beauvericin, a naturally occurring mycotoxin, and amoxicillin, a widely used β-lactam antibiotic. This document summarizes their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual representations of their molecular pathways.
Executive Summary
This compound, a cyclic hexadepsipeptide, demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action differs fundamentally from traditional antibiotics like amoxicillin. While amoxicillin inhibits bacterial cell wall synthesis, leading to cell lysis, this compound acts as an ionophore, disrupting the cell membrane's integrity and vital cellular processes. This comparison guide presents available data on their relative effectiveness and provides detailed methodologies for key experimental procedures.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and amoxicillin has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.
| Microorganism | This compound MIC (µM) | Amoxicillin MIC (µM) | Reference |
| Staphylococcus aureus | 3.91 | 1.37 | [1][2] |
| Escherichia coli | 62.5 | 8.76 | [1][2] |
| Pseudomonas aeruginosa | Not directly compared | 100% resistance reported in some studies | [3][4] |
Note: The MIC values for Pseudomonas aeruginosa were not available from a single comparative study. Some studies report high resistance of P. aeruginosa to amoxicillin.[3][4]
Mechanisms of Action
The antimicrobial properties of this compound and amoxicillin stem from distinct molecular interactions with bacterial cells.
This compound: Disruption of Cellular Homeostasis
This compound functions as an ionophoric agent, meaning it can transport ions across biological membranes. Its primary antimicrobial mechanism involves:
-
Disruption of Membrane Integrity: this compound inserts into the bacterial cell membrane, creating pores or channels.[5][6]
-
Ion Imbalance: This leads to an uncontrolled flux of ions, particularly calcium (Ca2+), across the membrane, disrupting the cell's electrochemical gradient.[5][6]
-
Inhibition of Cellular Processes: The resulting ionic imbalance interferes with essential cellular functions, including enzyme activity and signaling pathways, ultimately leading to cell death.[5] Unlike β-lactam antibiotics, this compound does not target cell wall synthesis.[7]
Amoxicillin: Inhibition of Cell Wall Synthesis
Amoxicillin, a member of the penicillin family, targets the bacterial cell wall, a structure essential for maintaining cell shape and integrity, which is absent in mammalian cells. Its mechanism involves:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, enzymes crucial for the final steps of peptidoglycan synthesis.[8]
-
Inhibition of Peptidoglycan Cross-linking: This inactivation prevents the cross-linking of peptidoglycan chains, weakening the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to evaluate them, the following diagrams are provided in DOT language.
Signaling Pathways
Experimental Workflows
References
- 1. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility profile of Pseudomonas aeruginosa isolates in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: In Vitro Validation of Beauvericin's In Silico-Predicted Bioactivities
A Comparative Guide for Researchers
The fungal metabolite Beauvericin (BEA) has garnered significant interest in the scientific community for its diverse biological activities. Initial computational, or in silico, studies have predicted its potential as an anticancer, antiviral, and immunomodulatory agent. This guide provides a comprehensive comparison of these in silico predictions with subsequent in vitro experimental validations, offering researchers a clear overview of the current state of this compound research. We present key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the validated signaling pathways.
Cytotoxicity: A Primary Anticancer Mechanism
A significant body of research has focused on validating the in silico predictions of this compound's anticancer properties. The primary mechanism of action confirmed through in vitro studies is its cytotoxic effect on a wide range of cancer cell lines. This cytotoxicity is largely attributed to its ionophoric activity, which disrupts intracellular calcium homeostasis, leading to oxidative stress and apoptosis.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound against various human cancer cell lines, as determined by in vitro assays.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H460 | Non-small-cell lung | 0.01 - 1.81 | 72 | [1][2] |
| MIA Pa Ca-2 | Pancreatic | 0.01 - 1.81 | 72 | [1][2] |
| MCF-7 | Breast | 0.01 - 1.81 | 72 | [1][2] |
| SF-268 | CNS glioma | 0.01 - 1.81 | 72 | [1][2] |
| PC-3M | Prostate | 3.8 | 20 | [2] |
| MDA-MB-231 | Breast (metastatic) | 7.5 | 40 | [2] |
| KB | Oral epidermoid carcinoma | 5.76 ± 0.55 | Not Specified | [3] |
| KBv200 | Multidrug-resistant KB | 5.34 ± 0.09 | Not Specified | [3] |
| SH-SY5Y | Neuroblastoma | 12.08 ± 1.10 | 24 | [4] |
| SH-SY5Y | Neuroblastoma | 3.25 | 48 | [4] |
| Caco-2 | Colorectal adenocarcinoma | 20.62 ± 6.9 | 24 | [5] |
| Caco-2 | Colorectal adenocarcinoma | 12.75 ± 4.8 | 48 | [5] |
| HT-29 | Colorectal adenocarcinoma | 15.00 ± 6.9 | 24 | [5] |
| HT-29 | Colorectal adenocarcinoma | 9.75 ± 4.4 | 48 | [5] |
| N87 | Gastric carcinoma | 27.5 ± 0.7 | Not Specified | [5] |
| U-937 | Histiocytic lymphoma | ~30 | 24 | [6] |
| HL-60 | Promyelocytic leukemia | ~15 | 24 | [6] |
| T47D | Breast ductal carcinoma | 112.2 µg/mL | Not Specified | [6] |
| SF-9 | Insect (ovarian) | 85 | 4 | [7] |
| SF-9 | Insect (ovarian) | 10 | 24 | [7] |
| SF-9 | Insect (ovarian) | 2.5 | 72-120 | [7] |
Note: The variability in IC50 values can be attributed to differences in cell lines, experimental conditions, and exposure times.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway Elucidation
In silico models have suggested that this compound interacts with several key signaling pathways. In vitro experiments have been crucial in validating and detailing these interactions.
Mitochondrial Apoptotic Pathway
This compound's ability to induce apoptosis, a form of programmed cell death, is a key aspect of its anticancer activity. In vitro studies have confirmed its role in activating the mitochondrial (intrinsic) apoptotic pathway.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity and mechanism investigation of this compound isolated from secondary metabolites of the mangrove endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics: Unraveling the Cellular Response to Beauvericin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes in Beauvericin-treated versus untreated cells, supported by experimental data from multiple studies. This compound (BEA), a cyclic hexadepsipeptide mycotoxin produced by fungi such as Beauveria bassiana and various Fusarium species, has garnered significant interest for its potent cytotoxic and anticancer properties.[1][2] Understanding its impact on gene expression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
Executive Summary
Transcriptomic analyses consistently reveal that this compound profoundly impacts cellular function by altering gene expression related to several key biological processes. The most significant changes are observed in genes associated with:
-
Mitochondrial Function and Oxidative Phosphorylation: A widespread downregulation of genes involved in the mitochondrial respiratory chain is a hallmark of this compound exposure.[3][4]
-
Apoptosis and Programmed Cell Death: this compound treatment leads to the significant alteration of genes controlling apoptosis, particularly initiator caspases and members of the Bcl-2 family, steering the cell towards programmed death.[1][3][5]
-
Oxidative Stress: The mycotoxin induces an oxidative stress response, a potential mechanism for its cytotoxicity and anticancer activity.[1][3][5]
-
Immune and Inflammatory Signaling: In immune cells, this compound activates specific signaling pathways, such as the TLR4-dependent pathway, inducing transcriptional changes associated with cytokine and chemokine production.[6][7]
This guide synthesizes findings from RNA-sequencing (RNA-seq) and quantitative PCR (qPCR) studies to provide a clear overview of the molecular events triggered by this compound.
Experimental Methodologies
The data presented in this guide are derived from studies employing standard and robust methodologies to assess transcriptomic changes. A generalized experimental workflow is outlined below.
Cell Culture and Treatment
-
Cell Lines: A variety of human and animal cell lines have been utilized, including human T-lymphoblastic leukemia cells (Jurkat), human non-small cell lung cancer cells (A549), ovine cumulus-oocyte complexes, and murine bone marrow-derived dendritic cells (BMDCs).[6][8][9][10]
-
This compound Exposure: Cells are typically treated with this compound at concentrations ranging from 0.5 µM to 10 µM for periods between 4 and 24 hours.[3][8][9][10] Control (untreated) cells are cultured under identical conditions without the mycotoxin.
Transcriptomic Analysis (RNA-Sequencing)
-
RNA Extraction and Quality Control: Total RNA is extracted from both treated and untreated cell populations. The integrity and concentration of the RNA are assessed to ensure high quality for downstream applications.[7]
-
Library Preparation: mRNA is typically enriched and then used to construct sequencing libraries. This process involves fragmentation, reverse transcription to cDNA, and adapter ligation, often using kits like the 'VAHTS™ Stranded mRNA-Seq Library Prep Kit'.[7]
-
Sequencing: Libraries are sequenced using high-throughput platforms, such as those from Illumina, to generate millions of short reads.[3]
-
Bioinformatics Analysis: The raw sequencing reads are subjected to a comprehensive bioinformatics pipeline. This includes quality control, mapping reads to a reference genome, and quantifying gene expression levels. Differentially expressed genes (DEGs) between treated and untreated samples are identified based on statistical criteria (e.g., p-value < 0.05 and |log2 Fold Change| ≥ 1).[11]
-
Functional Annotation and Pathway Analysis: To understand the biological implications of the observed gene expression changes, Gene Ontology (GO) and pathway analyses (e.g., KEGG, Reactome) are performed.[3][12] These analyses identify over-represented biological processes, molecular functions, and signaling pathways among the DEGs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from transcriptomic studies on this compound, highlighting consistently altered genes and pathways.
Table 1: Key Differentially Expressed Genes in this compound-Treated Cells
| Biological Process | Gene(s) | Regulation | Cell Type(s) | Finding |
| Mitochondrial Respiration | ND1, UQCRH, COX4, ATP5O | Downregulated | Ovine Cumulus Cells | Perturbed expression of genes coding for proteins of Complexes I, III, IV, and V.[9] |
| NDUFA12, COX1, COX2, ATP6 | Upregulated | Ovine Cumulus Cells & Oocytes | Dose-dependent upregulation of mitochondrial and nuclear-encoded respiratory genes.[9] | |
| Respiratory Chain Genes (77 total) | Downregulated | Jurkat | Widespread downregulation of genes involved in the respiratory chain at all tested doses.[3] | |
| Apoptosis | CASP8, CASP9, CASP10 | Altered Expression | Jurkat | Significant alteration in the expression of initiator caspases.[3] |
| Bax, p-Bad | Upregulated | A549 (NSCLC) | Pro-apoptotic Bcl-2 family members are upregulated.[1][5] | |
| p-Bcl-2 | Downregulated | A549 (NSCLC) | Anti-apoptotic Bcl-2 family member is downregulated.[1][5] | |
| Immune Response | IL-12, IFNβ | Upregulated | Murine BMDCs | Production of inflammatory cytokines is induced via TLR4 signaling.[6][7] |
| NF-κB subunits (p65, p50) | Inhibited Nuclear Translocation | RAW264.7 | BEA inhibits inflammatory responses by blocking the NF-κB pathway.[5] | |
| MAPK Pathway | MEK1/2, ERK42/44, 90RSK | Activated (Phosphorylation) | A549 (NSCLC) | Activation of the MEK/ERK pathway is involved in BEA-induced apoptosis.[10] |
Table 2: Significantly Altered Pathways in this compound-Treated Cells
| Pathway Name | Direction of Change | Analysis Method | Cell Type(s) | Significance |
| Oxidative Phosphorylation | Downregulated | Pathway Analysis (RNA-seq) | Jurkat | Identified as the most significantly altered pathway across all tested doses.[3][4] |
| Electron Transport Chain | Downregulated | Pathway Analysis (RNA-seq) | Jurkat | Consistently and significantly perturbed by this compound exposure.[3][4] |
| Toll-like Receptor (TLR) Signaling | Upregulated | Pathway Analysis (RNA-seq) | Murine BMDCs | BEA activates immune cells via a TLR4-dependent signaling pathway.[6][7] |
| Chemokine Signaling | Upregulated | Pathway Analysis (RNA-seq) | Murine BMDCs | Associated with the immunostimulatory effects of this compound.[6][7] |
| Apoptosis | Upregulated | GO Analysis (RNA-seq) | Jurkat | Genes related to apoptosis and caspase activity were significantly altered.[3] |
| MAPK Signaling | Upregulated | Western Blot / Inhibitor Studies | A549 (NSCLC) | Plays an important role in BEA-induced apoptosis in lung cancer cells.[10][13] |
Visualization of this compound's Mechanism of Action
The transcriptomic data points to a multi-pronged mechanism of action for this compound, primarily converging on the mitochondria to induce apoptosis and activating specific immune signaling cascades.
Conclusion
Comparative transcriptomic studies provide powerful insights into the cellular and molecular mechanisms of this compound. The data consistently demonstrates that this compound treatment, when compared to untreated controls, orchestrates a distinct transcriptional program. This program is characterized by the suppression of mitochondrial energy production and the activation of intrinsic apoptotic pathways, making it a compound of interest for anticancer research. Furthermore, its ability to modulate immune responses through pathways like TLR4 signaling opens avenues for its potential use in immunotherapy. This guide highlights the value of transcriptomics in defining the precise molecular targets of a compound, providing a crucial foundation for future drug development and therapeutic application.
References
- 1. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 2. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic study of the toxic mechanism triggered by this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mycotoxin this compound Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway [frontiersin.org]
- 7. The Mycotoxin this compound Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional study after this compound and Enniatin B combined exposure in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alters the expression of genes coding for key proteins of the mitochondrial chain in ovine cumulus-oocyte complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA-seq reveals novel cancer-selective and disease subtype-independent mechanistic targets of withaferin A in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, A Fusarium Mycotoxin: Anticancer Activity, Mechanisms, and Human Exposure Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Beauvericin and Ketoconazole: A Guide for Researchers
For Immediate Release
A growing body of evidence highlights the potent synergistic relationship between the mycotoxin Beauvericin and azole antifungal agents, particularly ketoconazole. This combination presents a promising strategy to combat drug-resistant fungal pathogens. This guide provides a comprehensive comparison of their synergistic effects, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms to inform researchers, scientists, and drug development professionals.
Abstract
This compound, a cyclic hexadepsipeptide, has demonstrated significant synergistic antifungal activity when combined with ketoconazole and other azole agents against a broad spectrum of fungal species, including clinically relevant Candida and Aspergillus species. The primary mechanism underpinning this synergy lies in this compound's ability to inhibit ATP-binding cassette (ABC) transporters, which are multidrug efflux pumps frequently overexpressed in drug-resistant fungal strains.[1][2][3] By blocking these pumps, this compound effectively increases the intracellular concentration of ketoconazole, restoring its antifungal efficacy. Furthermore, this compound's mode of action involves the disruption of calcium ion homeostasis, leading to an influx of extracellular Ca2+ and subsequent induction of apoptosis.[2][3][4] This multi-pronged attack overcomes fungal defense mechanisms and enhances the fungicidal activity of azole drugs.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and azole antifungal agents is quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic interaction. The following table summarizes the FICI values from various studies, demonstrating the potent synergy of this compound with different azoles against several fungal pathogens.
| Fungal Species | Antifungal Agent | This compound Concentration (µg/mL) | FICI | Reference |
| Candida glabrata (Azole-Resistant) | Fluconazole | Not Specified | <0.5 | [5] |
| Candida albicans (Azole-Resistant Clinical Isolate) | Fluconazole | Not Specified | <0.5 | [5] |
| Candida parapsilosis | Ketoconazole | 0.5 (mg/kg in vivo) | Not explicitly calculated, but described as "remarkable antifungal activity" in combination, with little to no effect individually. | [4] |
| Candida albicans | Ketoconazole, Miconazole | Not Specified | Synergistic | [6] |
Mechanism of Synergistic Action
The synergistic effect of this compound and ketoconazole is a result of a dual-action mechanism that targets both drug efflux and fungal cell viability.
1. Inhibition of ABC Transporters: Ketoconazole, an azole antifungal, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. However, resistant fungi often overexpress ABC transporters, such as Cdr1, which actively pump the drug out of the cell, reducing its effective concentration. This compound acts as a potent inhibitor of these ABC transporters.[1][2][3] This inhibition leads to the intracellular accumulation of ketoconazole, allowing it to reach its target and exert its antifungal effect.
2. Induction of Apoptosis via Calcium Influx: this compound also functions as an ionophore, creating channels in the fungal cell membrane that facilitate the influx of extracellular calcium ions (Ca2+).[4] The resulting increase in intracellular Ca2+ concentration triggers a signaling cascade that leads to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[2][3][7]
The following diagram illustrates the proposed synergistic mechanism of this compound and ketoconazole.
Caption: Synergistic antifungal mechanism of this compound and Ketoconazole.
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and ketoconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Further dilute the stock solutions in RPMI 1640 medium (buffered with MOPS) to achieve the desired starting concentrations, typically a multiple of the Minimum Inhibitory Concentration (MIC).
2. Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Serially dilute this compound twofold along the y-axis (rows) and ketoconazole twofold along the x-axis (columns).
-
This creates a matrix of wells with varying concentrations of both agents, alone and in combination.
-
Include wells with each drug alone to determine their individual MICs.
-
Also, include a drug-free well for a growth control and a medium-only well for a sterility control.
3. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in each well.
4. Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
5. Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at a specific wavelength.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for the Checkerboard Broth Microdilution Assay.
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate and extent of antifungal activity of a drug combination over time.
1. Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the checkerboard assay.
2. Experimental Setup:
-
Prepare culture tubes or flasks containing RPMI 1640 medium.
-
Add this compound and/or ketoconazole at specific concentrations (e.g., sub-inhibitory concentrations that demonstrate synergy in the checkerboard assay).
-
Include a drug-free growth control.
3. Inoculation and Incubation:
-
Inoculate the tubes/flasks with the fungal suspension to a starting density of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.
-
Incubate at 35°C with agitation.
4. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube/flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).
5. Data Analysis:
-
Plot the log10 CFU/mL against time for each drug combination and the control.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.
References
- 1. This compound counteracted multi-drug resistant Candida albicans by blocking ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Beauvericin analogs in therapeutic potential
A Head-to-Head Comparison of Beauvericin Analogs in Therapeutic Potential
Introduction
This compound (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria, Fusarium, and Paecilomyces species.[1][2] It is composed of three alternating N-methyl-L-phenylalanyl and D-α-hydroxy-isovaleryl residues.[2] Structurally similar compounds, such as the enniatins (ENNs), differ in their N-methylamino acid residues.[2] this compound and its analogs have garnered significant interest in the scientific community due to their wide range of biological activities, including anticancer, antibacterial, antiviral, and insecticidal properties.[1][3][4]
The primary mechanism of action for this compound's cytotoxicity is its ionophoric activity, which disrupts cellular ion homeostasis, particularly by increasing the intracellular concentration of calcium (Ca²⁺).[1][3][5] This influx of Ca²⁺ triggers a cascade of events, including mitochondrial stress, the generation of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[3][6] Furthermore, this compound has been shown to modulate critical cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[3][7]
This guide provides a head-to-head comparison of this compound and its synthetic and naturally occurring analogs, presenting quantitative data on their therapeutic efficacy. We also include enniatins and javanicin as related fungal metabolites to provide a broader context for their potential. Detailed experimental protocols and diagrams of key signaling pathways are provided to support researchers in the field of drug discovery and development.
Data Presentation: Comparative Efficacy of this compound Analogs
The therapeutic potential of this compound and its analogs is typically quantified by their cytotoxic effects on cancer cell lines (IC₅₀ values) and their inhibitory effects on microbial growth (Minimum Inhibitory Concentration - MIC values).
Anticancer and Cytotoxic Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of a compound required to inhibit the proliferation of 50% of the cells. Lower IC₅₀ values indicate higher potency. The data below summarizes the cytotoxic activity of this compound and its analogs against various human cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Citation |
| This compound (BEA) | NCI-H460 | Non-small cell lung cancer | 1.41 | [8] |
| MIA Pa Ca-2 | Pancreatic carcinoma | 1.66 | [8] | |
| MCF-7 | Breast cancer | 1.81 | [8] | |
| SF-268 | CNS cancer (glioma) | 2.29 | [8] | |
| KB | Human oral cancer | 5.76 | [6] | |
| KBv200 | Multidrug-resistant oral cancer | 5.34 | [6] | |
| PC-3M | Metastatic prostate cancer | 3.8 | [9] | |
| MDA-MB-231 | Metastatic breast cancer | 7.5 | [9] | |
| CT-26 | Murine colon carcinoma | 1.8 | [10] | |
| Caco-2 | Human colon adenocarcinoma | 3.9 - 20.62 | [11] | |
| HUVEC | Normal human endothelial cells | >2.4 | [12] | |
| HEPG2 | Human liver cancer | >3.0 | [12] | |
| This compound G1 | A375SM | Human melanoma | <5 | [13] |
| PC-3M | Metastatic prostate cancer | 5 | [13] | |
| This compound H-Series | PC-3M | Metastatic prostate cancer | 1.9 - 2.8 | [14] |
| Enniatin A | IPEC-J2 | Porcine intestinal epithelial | ~10 (32% viability) | [15] |
| HUVEC | Normal human endothelial cells | 2.5 | [12] | |
| HEPG2 | Human liver cancer | 3.0 | [12] | |
| Enniatin A1 | HUVEC | Normal human endothelial cells | 3.2 | [12] |
| HEPG2 | Human liver cancer | 5.6 | [12] | |
| Enniatin B | HUVEC | Normal human endothelial cells | 17.3 | [12] |
| HEPG2 | Human liver cancer | 4.8 | [12] | |
| HL-60 | Human leukemia | 0.25 | [16] | |
| MDA-MB-231 | Human breast cancer | 0.15 | [16] | |
| Enniatin B1 | HUVEC | Normal human endothelial cells | 4.3 | [12] |
| HEPG2 | Human liver cancer | 5.6 | [12] |
Note: A study on metastatic prostate cancer cells (PC-3M) found that replacing D-2-hydroxyisovalerate constituents with 2-hydroxybutyrate moieties (Beauvericins G₁, G₂, G₃) led to a decrease in cytotoxicity. Conversely, replacing N-methyl-L-phenylalanine residues with N-methyl-L-3-fluorophenylalanine (Beauvericins H₁, H₂, H₃) resulted in increased cytotoxicity.[14] Similarly, this compound G1 showed stronger cytotoxic effects against melanoma cells than the parent this compound.[13]
Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µM) | Citation |
| This compound (BEA) | Staphylococcus aureus | Gram-positive bacteria | 3.91 - 6.25 | [2][12][17] |
| Bacillus subtilis | Gram-positive bacteria | 6.25 | [12] | |
| Clostridium perfringens | Gram-positive bacteria | 12.5 | [12] | |
| Candida albicans | Fungus | 12.5 | [12] | |
| Mycobacterium smegmatis | Acid-fast bacteria | >100 | [12] | |
| Enniatin A | S. aureus | Gram-positive bacteria | 6.25 | [12] |
| C. perfringens | Gram-positive bacteria | 3.12 | [12] | |
| C. albicans | Fungus | 1.5 | [12] | |
| Enniatin A1 | S. aureus | Gram-positive bacteria | 12.5 | [12] |
| C. perfringens | Gram-positive bacteria | 3.12 | [12] | |
| M. smegmatis | Acid-fast bacteria | 3.12 | [12] | |
| Enniatin B | S. aureus | Gram-positive bacteria | >100 | [12] |
| C. perfringens | Gram-positive bacteria | 12.5 | [12] | |
| C. albicans | Fungus | 12.5 | [12] | |
| Enniatin B1 | S. aureus | Gram-positive bacteria | 50 | [12] |
| C. perfringens | Gram-positive bacteria | 12.5 | [12] | |
| M. smegmatis | Acid-fast bacteria | 6.25 | [12] | |
| Javanicin | Pseudomonas spp. | Gram-negative bacteria | 2 µg/mL | [18][19] |
Note: Both this compound and Enniatins show limited to no activity against Gram-negative bacteria.[12] Javanicin, a structurally distinct naphthoquinone, demonstrates potent activity against Pseudomonas spp.[19]
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The methodologies for these key experiments are detailed below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., NCI-H460, MCF-7, PC-3M) are seeded into 96-well plates at a density of 2,000 to 5,000 cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, Enniatins) and incubated for a specified period, typically 48 to 72 hours.[8][9] A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the compound concentration against the percentage of cell viability using non-linear regression analysis.[20]
Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12]
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a test compound.
-
Cell Treatment: Cells are seeded and treated with the compound of interest at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (typically conjugated to a fluorescent dye like FITC) and a viability dye such as Propidium Iodide (PI) or DAPI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI/DAPI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant of the resulting dot plot is quantified to determine the extent of apoptosis induced by the compound.[15]
Mandatory Visualization: Signaling Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound induces apoptosis primarily through its ionophoric properties, leading to an increase in intracellular calcium, which in turn triggers mitochondrial dysfunction and activation of MAPK signaling pathways.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Therapeutic Potential Assessment
This diagram outlines a generalized workflow for the initial screening and evaluation of this compound analogs for their therapeutic potential.
Caption: General experimental workflow for evaluating this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of this compound, a Fusarium Mycotoxin [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. Anti-tumor activity of this compound: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and mechanism investigation of this compound isolated from secondary metabolites of the mangrove endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mycotoxin this compound induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search for Cell Motility and Angiogenesis Inhibitors with Potential Anticancer Activity: this compound and Other Constituents of Two Endophytic Strains of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Natural Fungal Metabolite this compound Exerts Anticancer Activity In Vivo: A Pre-Clinical Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Enniatins: In Vitro Intestinal Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Activities and Molecular Mechanisms of the this compound and this compound G1 Microbial Products against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic and Antihaptotactic this compound analogues from precursor-directed biosynthesis with the insect pathogen Beauveria bassiana ATCC 7159 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative in vitro cytotoxicity of the emerging Fusarium mycotoxins this compound and enniatins to porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the combined and individual cytotoxic effect of this compound, enniatin B and ochratoxin a on breast cancer cells, leukemia cells, and fresh peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and Identification of the Antimicrobial Agent this compound from the Endophytic Fusarium oxysporum 5-19 with NMR and ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Javanicin, an antibacterial naphthaquinone from an endophytic fungus of neem, Chloridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxic Profiles of this compound, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Beauvericin's Differential Impact on Pathogenic and Non-Pathogenic Fungi
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel antifungal agents has led to the re-examination of known mycotoxins for potential therapeutic applications. Among these, Beauvericin, a cyclic hexadepsipeptide produced by various fungal species, has emerged as a molecule of significant interest. While its standalone antifungal activity is limited, this compound exhibits a remarkable synergistic relationship with conventional azole antifungals, potentiating their efficacy against a broad spectrum of fungi. This guide provides a comparative analysis of this compound's effects on pathogenic and non-pathogenic fungi, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.
Quantitative Analysis of Antifungal Synergy
The most striking antifungal characteristic of this compound is its ability to act in synergy with azole drugs, such as fluconazole. This effect has been observed in both pathogenic and non-pathogenic fungi. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify this synergy, with a value of ≤ 0.5 indicating a synergistic interaction.
| Fungal Species | Type | Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Key Findings & References |
| Candida albicans (CaCi-2, CaCi-17) | Pathogenic | This compound + Fluconazole | < 0.5 | This compound transforms fluconazole from a fungistatic to a fungicidal agent against azole-resistant clinical isolates.[1] |
| Candida glabrata (BG2) | Pathogenic | This compound + Fluconazole | < 0.5 | This compound abrogates fluconazole resistance in intrinsically resistant C. glabrata.[1][2] |
| Candida albicans (SN95) | Pathogenic | This compound + Fluconazole | < 0.1 | Strong synergistic and cidal activity observed.[3] |
| Saccharomyces cerevisiae (BY4741) | Non-pathogenic | This compound + Fluconazole | Synergistic | This compound enhances fluconazole efficacy.[3] The synergy is abrogated in strains lacking the PDR5 gene, a homolog of the CDR1 gene in C. albicans.[1] |
Deciphering the Mechanism: A Two-Pronged Attack
This compound's synergistic antifungal activity stems from a dual mechanism of action that targets fundamental cellular processes in fungi. This mechanism appears to be conserved across both pathogenic and non-pathogenic species.
-
Inhibition of Multidrug Efflux Pumps: A primary defense mechanism in fungi against antifungal drugs is the active removal of these compounds from the cell by ATP-binding cassette (ABC) transporters. In pathogenic fungi like Candida albicans, the Cdr1 and Cdr2 transporters are major contributors to azole resistance.[2] In the non-pathogenic model organism Saccharomyces cerevisiae, the homolog of these transporters is Pdr5.[1] this compound has been shown to inhibit the function of these efflux pumps, leading to an intracellular accumulation of azole drugs to toxic levels.[2][3]
-
Inhibition of TOR Signaling: The Target of Rapamycin (TOR) signaling pathway is a central regulator of cell growth, proliferation, and stress responses in fungi. This compound has been found to inhibit the TORC1 protein kinase complex in both Candida albicans and Saccharomyces cerevisiae.[1] This inhibition disrupts cellular processes that are crucial for surviving the stress induced by azole antifungals.
The combined effect of increased intracellular drug concentration and disruption of cellular stress responses creates a potent fungicidal effect, even in drug-resistant strains.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility and Synergy Testing (Checkerboard Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents and to assess their synergistic interactions.
a. Preparation of Fungal Inoculum:
- Culture the fungal strain (e.g., Candida albicans or Saccharomyces cerevisiae) on Yeast Extract-Peptone-Dextrose (YPD) agar at 30°C for 24-48 hours.
- Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
- Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.
b. Preparation of Drug Dilutions:
- Prepare stock solutions of this compound and Fluconazole in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of each drug in RPMI 1640 medium in separate 96-well microtiter plates to create a gradient of concentrations.
c. Checkerboard Setup:
- In a new 96-well plate, add 50 µL of RPMI 1640 medium to all wells.
- Add 50 µL of each concentration of Fluconazole to the corresponding rows.
- Add 50 µL of each concentration of this compound to the corresponding columns. This creates a matrix of drug combinations.
- Include wells with each drug alone as controls, as well as a drug-free growth control.
- Finally, add 100 µL of the prepared fungal inoculum to each well.
d. Incubation and Reading:
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control, as determined visually or by measuring the optical density at 600 nm.
- The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Multidrug Efflux Pump Inhibition Assay (Rhodamine 6G Accumulation)
This assay measures the activity of efflux pumps by monitoring the accumulation of the fluorescent substrate Rhodamine 6G.
a. Cell Preparation:
- Grow fungal cells to the mid-logarithmic phase in YPD broth.
- Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final OD600 of 1.0.
- Deplete cellular energy by incubating the cells with 2-deoxy-D-glucose and m-chlorophenylhydrazone for 1 hour at 30°C.
b. Rhodamine 6G Loading:
- Add Rhodamine 6G to the energy-depleted cell suspension to a final concentration of 10 µM and incubate for 30 minutes at 30°C.
- Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 6G.
c. Efflux Measurement:
- Resuspend the Rhodamine 6G-loaded cells in PBS containing glucose (to energize the cells and activate efflux pumps) and the desired concentration of this compound or a control solvent.
- Take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).
- Pellet the cells by centrifugation and measure the fluorescence of the supernatant (representing effluxed Rhodamine 6G) using a fluorometer (excitation ~525 nm, emission ~555 nm).
- Alternatively, intracellular accumulation can be measured by lysing the cell pellets and measuring the fluorescence of the lysate.
TOR Signaling Pathway Analysis (Western Blotting)
This protocol assesses the inhibition of the TOR pathway by monitoring the phosphorylation status of its downstream targets.
a. Cell Treatment and Lysis:
- Grow fungal cells to the mid-logarithmic phase and expose them to this compound or a vehicle control for a specified time.
- Harvest the cells by centrifugation and wash with ice-cold lysis buffer.
- Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic methods in the presence of protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to obtain the total protein extract.
b. Western Blotting:
- Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the phosphorylated form of a TORC1 downstream target (e.g., phospho-Sch9 in S. cerevisiae).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein to confirm equal loading.
Intracellular Calcium Influx Measurement
This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium concentrations.
a. Cell Loading with Fluorescent Dye:
- Grow fungal cells to the mid-logarithmic phase.
- Harvest and wash the cells with a buffer appropriate for the chosen dye (e.g., Hanks' Balanced Salt Solution).
- Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM by incubating them in the dark at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester form allows the dye to passively diffuse across the cell membrane.
- Wash the cells to remove extracellular dye.
b. Fluorescence Measurement:
- Resuspend the dye-loaded cells in the measurement buffer.
- Place the cell suspension in a cuvette in a fluorometer or in a well of a microplate reader equipped with fluorescence detection.
- Record the baseline fluorescence.
- Add this compound or a control substance and continuously record the change in fluorescence over time.
- For ratiometric dyes like Fura-2, measure the emission at a single wavelength (e.g., 510 nm) while alternating the excitation wavelength between the calcium-bound (~340 nm) and calcium-free (~380 nm) forms. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the increase in fluorescence intensity at the appropriate emission wavelength (e.g., ~516 nm) upon excitation (e.g., ~494 nm).
Visualizing the Processes
To better understand the experimental workflows and biological pathways, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the checkerboard assay to determine antifungal synergy.
Caption: Signaling pathway of this compound's synergistic action with fluconazole in fungi.
References
- 1. This compound Potentiates Azole Activity via Inhibition of Multidrug Efflux, Blocks Candida albicans Morphogenesis, and Is Effluxed via Yor1 and Circuitry Controlled by Zcf29 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shedding Light on Calcium Dynamics in the Budding Yeast: A Review on Calcium Monitoring with Recombinant Aequorin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Beauvericin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent mycotoxins like Beauvericin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and handle this compound with confidence.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | Use a face shield in addition to goggles when there is a risk of splashing or aerosol generation.[2] | |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile) must be worn.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A lab coat or chemical safety suit is recommended.[5] | |
| Footwear | Chemical-resistant boots should be worn, with pant legs worn over the boots to prevent spills from entering.[6] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if dust formation is likely, use a full-face respirator with an appropriate filter cartridge.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
This compound is typically supplied as a crystalline solid.[7]
-
When preparing solutions, handle the solid powder carefully to avoid creating dust.
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 30 mg/ml).[7][8] It is sparingly soluble in aqueous buffers.[7]
-
To prepare an aqueous solution, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[7] A 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml.[7] Aqueous solutions are not recommended for storage for more than one day.[7]
3. First-Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][2]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Collect waste this compound and contaminated materials (e.g., gloves, pipette tips) in suitable, closed containers labeled for chemical waste.[1]
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of with household waste.
-
Adhered or collected material should be promptly disposed of.[1]
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Mechanism of Action Overview
This compound's toxicity stems from its ability to act as an ionophore, disrupting cellular ion homeostasis. This disruption, particularly of calcium ions, can trigger a cascade of events leading to apoptosis, or programmed cell death.[9][10][11]
Caption: A simplified diagram of this compound's proposed mechanism of action leading to apoptosis.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. In vitro mechanisms of this compound toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
